Cerdulatinib Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369761-01-2 | |
| Record name | Cerdulatinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERDULATINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cerdulatinib Hydrochloride chemical structure and properties
An In-Depth Technical Guide to Cerdulatinib Hydrochloride
Introduction
This compound is an orally bioavailable, small-molecule, reversible ATP-competitive kinase inhibitor with a dual mechanism of action, targeting both spleen tyrosine kinase (Syk) and Janus-associated kinases (JAK). This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and cytokine receptors, giving it potential as an anti-inflammatory and antineoplastic agent. It is currently under investigation for the treatment of various hematological malignancies, including B-cell and T-cell lymphomas.
Chemical Structure and Properties
This compound is the hydrochloride salt of Cerdulatinib. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(cyclopropylamino)-2-[[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]amino]pyrimidine-5-carboxamide;hydrochloride | |
| Molecular Formula | C₂₀H₂₈ClN₇O₃S | |
| Molecular Weight | 482.0 g/mol | |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl | |
| InChIKey | IYULGYKOHUAYCG-UHFFFAOYSA-N | |
| Solubility | Soluble in DMSO (89 mg/mL, 199.75 mM) | |
| Synonyms | PRT062070, PRT2070, RVT-502 hydrochloride |
Mechanism of Action
Cerdulatinib's therapeutic potential stems from its ability to dually inhibit Syk and JAK kinases, which are critical components of signaling pathways involved in the proliferation and survival of malignant B-cells and T-cells.
-
Spleen Tyrosine Kinase (Syk) Inhibition : Syk is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells, including B-cells. It is a key mediator of the B-cell receptor (BCR) signaling pathway. By inhibiting Syk, Cerdulatinib blocks downstream signaling events that promote B-cell activation, proliferation, and survival.
-
Janus Kinase (JAK) Inhibition : The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling. Cytokines promote the survival of malignant lymphocytes, in part by upregulating anti-apoptotic proteins like BCL-2 family members, and can also amplify BCR signaling. Cerdulatinib potently inhibits JAK1, JAK3, and TYK2, thereby interfering with the JAK-STAT signaling pathway and mitigating pro-survival signals from the tumor microenvironment. It is important to note that Cerdulatinib spares the inhibition of JAK2.
The dual suppression of both BCR and cytokine signaling pathways distinguishes Cerdulatinib from more selective BCR pathway inhibitors.
Signaling Pathways
The following diagrams illustrate the points of inhibition by Cerdulatinib in the BCR and JAK-STAT signaling pathways.
Caption: Cerdulatinib inhibits the B-Cell Receptor (BCR) signaling pathway by targeting Syk.
Caption: Cerdulatinib inhibits the JAK-STAT pathway by targeting JAK kinases.
Pharmacodynamics and Biological Activity
Cerdulatinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.
| Target | IC₅₀ (nM) | Source(s) |
| Syk | 32 | |
| JAK1 | 12 | |
| JAK2 | 6 | |
| JAK3 | 8 | |
| Tyk2 | 0.5 |
In cellular assays, Cerdulatinib effectively inhibits BCR-mediated B-cell activation and cytokine-dependent signaling pathways with submicromolar IC₅₀ values. It has been shown to induce apoptosis in various non-Hodgkin lymphoma (NHL) cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL). This induction of apoptosis is associated with caspase-3 and PARP cleavage. Furthermore
Cerdulatinib (PRT062070): A Comprehensive Technical Guide to its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerdulatinib (also known as PRT062070) is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent activity against both spleen tyrosine kinase (SYK) and Janus kinases (JAK).[1][2] This dual inhibitory mechanism allows Cerdulatinib to simultaneously modulate signaling pathways crucial for the survival and proliferation of malignant B-cells, as well as inflammatory responses.[3][4] This technical guide provides an in-depth overview of the kinase target profile of Cerdulatinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
Cerdulatinib exerts its therapeutic effects by dually targeting two critical signaling pathways: the B-cell receptor (BCR) pathway via SYK inhibition and the cytokine signaling pathway through inhibition of the JAK family of kinases.[3][5] This dual action is distinct from more selective inhibitors and offers the potential for broader efficacy in hematological malignancies and inflammatory diseases.[4] By inhibiting SYK, Cerdulatinib blocks the downstream signaling cascade initiated by BCR activation.[2] Concurrently, its inhibition of JAK1, JAK3, and TYK2 disrupts the JAK/STAT signaling pathway, which is activated by various cytokines and plays a key role in cell proliferation, differentiation, and survival.[1][2]
Target Kinase Profile: Quantitative Data
Cerdulatinib has been profiled against a wide range of kinases, demonstrating potent, low nanomolar inhibition of its primary targets and activity against a broader panel of kinases.
Table 1: Biochemical IC50 Values for Primary Kinase Targets of Cerdulatinib
| Kinase Target | IC50 (nM) | Reference(s) |
| TYK2 | 0.5 | [6][7] |
| JAK2 | 6 | [6][7] |
| JAK3 | 8 | [6][7] |
| JAK1 | 12 | [6][7] |
| SYK | 32 | [6][7] |
Table 2: Additional Kinases Inhibited by Cerdulatinib (IC50 < 200 nM) in Biochemical Assays
In broader kinase screening, Cerdulatinib demonstrated inhibitory activity against 19 other kinases with IC50 values below 200 nM.[6] A separate study identified 24 kinases inhibited with IC50s < 200 nM, with notable expression of AMPK, JAK2, TBK1, JAK1, RSK4, SYK, and FLT3.[2]
A comprehensive list with specific IC50 values for all 24 kinases is not consistently reported across public sources. The kinases listed in Table 1 represent the most potently inhibited and therapeutically relevant targets.
Signaling Pathway Inhibition
The dual inhibitory action of Cerdulatinib on the BCR and cytokine signaling pathways is a key feature of its mechanism.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the kinase inhibitory activity of Cerdulatinib.
Biochemical Kinase Inhibition Assay (In Vitro)
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency (IC50) of Cerdulatinib against a purified kinase.
Objective: To measure the concentration-dependent inhibition of a specific kinase by Cerdulatinib in a cell-free system.
Materials:
-
Purified recombinant kinase (e.g., SYK, JAK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Cerdulatinib (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., FRET-paired antibodies, one for the phosphopeptide and one for the total peptide)
-
384-well microplate
-
Plate reader capable of time-resolved FRET
Methodology:
-
Compound Preparation: Prepare a serial dilution of Cerdulatinib in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the diluted Cerdulatinib or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled anti-phospho-substrate antibody and ULight-labeled anti-substrate antibody).
-
Signal Measurement: After another incubation period, measure the FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each Cerdulatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular Phosphorylation Assay (In Situ)
This protocol describes a method to assess the ability of Cerdulatinib to inhibit the phosphorylation of a downstream target of SYK or JAK in a cellular context.
Objective: To measure the inhibition of cytokine- or BCR-induced phosphorylation of target proteins (e.g., STAT3, PLCγ2) in whole cells.
Materials:
-
Cell line expressing the target kinases (e.g., DLBCL cell lines)
-
Cell culture medium and supplements
-
Cerdulatinib
-
Stimulant (e.g., anti-IgM for BCR pathway, IL-6 for JAK/STAT pathway)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target of interest
-
Western blot or ELISA reagents
-
Flow cytometer (for phospho-flow analysis)
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or grow to a suitable density. Pre-treat the cells with various concentrations of Cerdulatinib for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the appropriate stimulant (e.g., IL-6) to induce the signaling pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Analysis:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total target protein. Use secondary antibodies for detection.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the phosphorylated and total target protein.
-
Phospho-flow Cytometry: Fix and permeabilize cells, then stain with fluorescently labeled phospho-specific antibodies for analysis by flow cytometry.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein for each treatment condition. Determine the IC50 value of Cerdulatinib for the inhibition of phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Cerdulatinib is a potent dual inhibitor of SYK and JAK kinases, with a well-characterized target profile. Its ability to concurrently block two major signaling pathways implicated in the pathogenesis of B-cell malignancies and inflammatory conditions underscores its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in Cerdulatinib. Further investigation into its broader kinome selectivity and cellular effects will continue to refine our understanding of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-adult T‑cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Cerdulatinib: A Technical Whitepaper on ATP-Competitive Reversible Inhibition of SYK and JAK Kinases
For Immediate Distribution
SOUTH SAN FRANCISCO, CA – This document provides an in-depth technical guide on the core mechanism of action of Cerdulatinib (also known as PRT062070), a novel, orally bioavailable, small-molecule inhibitor. Cerdulatinib functions as an ATP-competitive reversible inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and various cytokine receptors, providing a strong rationale for its development in treating hematological malignancies.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative biochemical data, experimental methodologies used to characterize its function, and the signaling pathways it modulates.
Core Mechanism: ATP-Competitive Reversible Inhibition
Cerdulatinib exerts its therapeutic effect by operating as a reversible, ATP-competitive inhibitor.[2][3] This mechanism is central to its function:
-
ATP-Competitive: Kinases function by transferring a phosphate group from adenosine triphosphate (ATP) to a substrate protein. Cerdulatinib's molecular structure is designed to fit into the highly conserved ATP-binding pocket on the SYK and JAK kinase enzymes. By occupying this site, it physically prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.
-
Reversible Inhibition: Unlike covalent inhibitors that form permanent bonds, Cerdulatinib binds to the kinase's active site through non-covalent interactions. This means the inhibition can be reversed. The potency of this inhibition is determined by the binding affinity of the drug for the kinase.
This dual-targeting approach is significant because SYK is a critical component of BCR signaling, while the JAK family of kinases is essential for signaling from cytokine receptors that promote cell proliferation and survival.[1][4] By inhibiting both pathways, Cerdulatinib can overcome microenvironment-mediated survival signals and demonstrate broad anti-tumor activity.[5][6]
Quantitative Data: Kinase Inhibition Profile
Cerdulatinib has been profiled against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values from biochemical assays quantify the concentration of Cerdulatinib required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) | Reference(s) |
| Primary Targets | ||
| TYK2 | 0.5 | [7][8] |
| JAK3 | 8 | [7][8] |
| JAK1 | 12 | [7][8] |
| SYK | 32 | [1][7][8] |
| JAK2 | 6 | [7][8] |
| Other Affected Kinases | ||
| FLT3 | Expressed in lymphoma tissues | [1] |
| AMPK | Expressed in lymphoma tissues | [1] |
| TBK1 | Expressed in lymphoma tissues | [1] |
| RSK4 | Expressed in lymphoma tissues | [1] |
Note: In cellular assays, Cerdulatinib demonstrates specificity for JAK1/JAK3 and TYK2, with a lack of significant activity against JAK2-mediated responses at therapeutic concentrations.[1]
Signaling Pathway Inhibition
Cerdulatinib's dual activity allows it to potently block two major signaling axes crucial for the survival and proliferation of malignant B-cells.
BCR/SYK Pathway Inhibition
The B-cell receptor (BCR) pathway is a cornerstone of B-cell function and is often constitutively active in B-cell malignancies. SYK is an apical kinase in this cascade, sitting upstream of other key signaling nodes like BTK and PI3K.[4] Inhibition of SYK by Cerdulatinib leads to a broad suppression of BCR signaling.
Caption: Inhibition of the BCR signaling pathway by Cerdulatinib.
JAK/STAT Pathway Inhibition
Cytokines such as interleukins (e.g., IL-4, IL-6) play a vital role in the tumor microenvironment, promoting survival and proliferation of malignant cells through the JAK/STAT pathway.[1] Cerdulatinib inhibits JAK family members, thereby blocking the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus to initiate gene transcription.
Caption: Inhibition of the JAK/STAT signaling pathway by Cerdulatinib.
Experimental Protocols
The characterization of Cerdulatinib's inhibitory activity involves a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the catalytic activity of a purified kinase enzyme to determine IC50 values.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare a stock solution of Cerdulatinib in 100% DMSO and perform serial dilutions.
-
Reaction Setup: In a 96-well plate, add 10 µL of diluted Cerdulatinib or DMSO (vehicle control) to each well.
-
Enzyme/Substrate Addition: Add 20 µL of a solution containing the purified kinase (e.g., SYK or JAK1) and its specific substrate (e.g., a synthetic peptide) in reaction buffer. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding 20 µL of reaction buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding an acid solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filters multiple times to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each Cerdulatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]
Cellular Phospho-Flow Cytometry Assay
This assay measures the phosphorylation status of intracellular signaling proteins in specific cell populations, providing a functional readout of kinase inhibition in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., DLBCL cell lines or primary patient cells) under appropriate conditions.[1] Treat cells with various concentrations of Cerdulatinib for a specified time (e.g., 2 hours).
-
Stimulation: Add a stimulating agent to activate the target pathway. For the BCR pathway, use anti-IgM/IgG.[1] For the JAK/STAT pathway, use a cytokine like IL-4 or IL-6.[5] Leave a set of cells unstimulated as a negative control.
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.6-4% and incubating for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Wash the fixed cells and then permeabilize them by resuspending in ice-cold 90-100% methanol and incubating on ice for at least 30 minutes. This allows antibodies to access intracellular epitopes.
-
Staining: Wash the cells to remove the methanol. Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes antibodies against cell surface markers (e.g., CD19, CD20 to identify B-cells) and intracellular phospho-proteins (e.g., anti-pSYK, anti-pSTAT3, anti-pAKT).[2]
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Identify the cell population of interest based on surface marker expression (gating).
-
Analysis: Within the gated population, quantify the median fluorescence intensity (MFI) of the phospho-specific antibody. Calculate the percent inhibition of phosphorylation at each Cerdulatinib concentration relative to the stimulated vehicle control.[6]
Western Blot Analysis
Western blotting is used to visualize the change in phosphorylation levels of specific proteins in cell lysates following treatment with Cerdulatinib.
Detailed Protocol:
-
Cell Lysis: Treat and stimulate cells as described for the phospho-flow assay. After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated protein (e.g., anti-p-SYK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total SYK) or a housekeeping protein like β-actin.[9][10]
Conclusion
Cerdulatinib is a potent, orally available, dual inhibitor of SYK and JAK kinases that functions through a reversible, ATP-competitive mechanism.[1][2] This dual targeting effectively blocks both BCR and cytokine-mediated signaling pathways, which are critical drivers in many B-cell and T-cell malignancies.[1][11] The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical overview of its core inhibitory action, supporting its continued investigation as a promising therapeutic agent.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
The Converging Paths of SYK and JAK Inhibition in B-Cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling networks within B-cells are fundamental to their development, activation, and survival. In B-cell malignancies, these networks are frequently hijacked, leading to uncontrolled proliferation and resistance to apoptosis. Among the most critical pathways are those governed by Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs). SYK is a pivotal mediator of B-cell receptor (BCR) signaling, while the JAK/STAT pathway is the principal conduit for cytokine signaling. The dysregulation of these pathways is a hallmark of various B-cell cancers, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Follicular Lymphoma (FL), making them prime targets for therapeutic intervention. This guide provides an in-depth examination of the roles of SYK and JAK, the landscape of their inhibitors, and the experimental methodologies used to study them.
The Role of Spleen Tyrosine Kinase (SYK) in B-Cell Pathophysiology
SYK is a non-receptor cytoplasmic tyrosine kinase essential for signal transduction downstream of the B-cell receptor (BCR).[1][2] Upon antigen binding to the BCR, SYK is recruited to the receptor complex and activated, initiating a cascade that promotes B-cell proliferation, survival, and differentiation.[3] In many B-cell malignancies, malignant cells are dependent on chronic BCR signaling for their survival, rendering SYK a compelling therapeutic target.[3] Inhibition of SYK can disrupt these pro-survival signals and induce apoptosis in cancer cells.[3]
SYK Signaling Pathway
The diagram below illustrates the central role of SYK in the BCR signaling cascade. Antigen engagement with the BCR leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by Src-family kinases like LYN. SYK binds to these phosphorylated ITAMs, becomes activated, and subsequently phosphorylates downstream targets such as BTK and PLCγ2, ultimately leading to the activation of transcription factors like NF-κB that drive cell survival and proliferation.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cerdulatinib (C₂₀H₂₈ClN₇O₃S): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerdulatinib is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[1] By targeting these critical nodes, Cerdulatinib simultaneously disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells, and cytokine-mediated signaling through the JAK/STAT pathway, which supports tumor growth and inflammation.[2][3] This dual mechanism of action distinguishes it from more selective kinase inhibitors and provides a strong rationale for its investigation in various hematological malignancies.[2] Preclinical and clinical studies have demonstrated its potent anti-tumor activity in both B-cell and T-cell lymphomas, including in models resistant to other targeted agents.[4][5] This document provides a comprehensive technical overview of Cerdulatinib, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols.
Physicochemical and Pharmacokinetic Properties
Cerdulatinib (also known as PRT062070) is under investigation as a hydrochloride salt.[6] Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₇N₇O₃S | [7] |
| Molecular Weight | 445.54 g/mol | [7] |
| CAS Number | 1198300-79-6 | [7] |
| Appearance | Crystalline solid | [7] |
| Solubility | Water: 0.0682 mg/mLDMSO: 20 - 89 mg/mLDMF: 20 mg/mL | [1][4][7] |
| LogP | 2.08 | [4] |
| pKa (Strongest Basic) | 4.33 | [4] |
| Polar Surface Area | 133.55 Ų | [4] |
| Human Half-life (t½) | ~14 hours | [8] |
| Cmax (at 45mg daily) | ~2 µM | [8] |
Mechanism of Action: Dual SYK/JAK Inhibition
Cerdulatinib exerts its anti-neoplastic effects by potently and selectively inhibiting two key families of non-receptor tyrosine kinases: SYK and JAK.
-
SYK Inhibition: SYK is a critical mediator of signal transduction downstream of the B-cell receptor (BCR).[3] In malignant B-cells, chronic BCR signaling promotes cell proliferation and survival. By inhibiting SYK, Cerdulatinib blocks this pathway, leading to the downstream inhibition of key signaling molecules such as Bruton's tyrosine kinase (BTK), Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK).[2][4] This blockade disrupts the survival signals essential for the lymphoma cells.[4]
-
JAK Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, TYK2) are essential for signal transduction from cytokine receptors.[9] In the tumor microenvironment, cytokines like Interleukin-4 (IL-4) and IL-6 promote cancer cell survival, in part by activating the JAK/STAT (Signal Transducer and Activator of Transcription) pathway.[2][8] Cerdulatinib primarily inhibits JAK1 and JAK3, thereby blocking the phosphorylation and activation of STAT proteins (STAT3, STAT5, STAT6).[2][7] This action prevents the upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL, further contributing to tumor cell death.[8][10]
The dual inhibition of both SYK and JAK pathways allows Cerdulatinib to attack the cancer cells from two distinct but convergent survival pathways, potentially leading to more profound and durable responses and overcoming resistance mechanisms associated with single-pathway inhibitors.[3][8]
Quantitative In Vitro and In Vivo Data
Table 1: In Vitro Kinase and Pathway Inhibition
| Target / Pathway | Assay Type | IC₅₀ Value | Reference(s) |
| Kinase Assays | |||
| SYK | Cell-free | 32 nM | [11] |
| JAK1 | Cell-free | 12 nM | [11] |
| JAK2 | Cell-free | 6 nM | [11] |
| JAK3 | Cell-free | 8 nM | [11] |
| TYK2 | Cell-free | 0.5 nM | [11] |
| Cellular Assays | |||
| DLBCL Cell Lines | Proliferation (MTT) | 0.05 - 2.1 µM | [7] |
| CLL Cells | Proliferation | 0.37 - 10.02 µM | [10] |
| Whole Blood Assays | |||
| BCR (pSYK) | Phospho-flow | 0.27 - 1.11 µM | [2][5] |
| IL-2 (pSTAT5) | Phospho-flow | 0.27 - 1.11 µM | [2][5] |
| IL-4 (pSTAT6) | Phospho-flow | 0.27 - 1.11 µM | [2][5] |
| IL-6 (pSTAT3) | Phospho-flow | 0.27 - 1.11 µM | [2][5] |
Table 2: Clinical Efficacy in Relapsed/Refractory Lymphoma (Phase I/IIa Data)
| Disease | Clinical Trial ID | Overall Response Rate (ORR) | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) /Small Lymphocytic Lymphoma (SLL) | NCT01994382 | 61% | [12] |
| Follicular Lymphoma (FL) | NCT01994382 | 50% | [12] |
| Peripheral T-Cell Lymphoma (PTCL) | NCT01994382 | 36.2% - 43% | [12][13] |
| Angioimmunoblastic T-cell Lymphoma (AITL) | NCT01994382 | 51.9% | [13] |
Experimental Protocols
Synthesis of Cerdulatinib
The synthesis of Cerdulatinib can be achieved via a multi-step process involving sequential nucleophilic substitution reactions, as outlined in patent literature. The following is a representative, conceptual protocol.
Protocol:
-
Formation of Intermediate A-1: A dichloropyrimidine derivative (Compound E-1) is dissolved in a suitable solvent such as tetrahydrofuran (THF). The solution is cooled to between -20°C and 0°C.[3] Cyclopropylamine is added, leading to a selective nucleophilic substitution at one of the chlorine positions to yield Intermediate A-1.[3]
-
Formation of Cerdulatinib (Crude): Intermediate A-1 is reacted with 4-(4-(ethylsulfonyl)piperazin-1-yl)aniline (Compound B). This condensation reaction can be carried out under various conditions (acidic, basic, or neutral) at elevated temperatures, typically ranging from 70°C to 120°C, to form the crude Cerdulatinib free base.[3]
-
Salt Formation and Purification: The crude Cerdulatinib is dissolved in a solvent mixture, such as dimethyl sulfoxide (DMSO) and ethanol. Hydrochloric acid is added to precipitate this compound, which can then be isolated and purified.[3]
Whole-Blood Phospho-flow Cytometry Assay for SYK/JAK Inhibition
This protocol is adapted from pharmacodynamic studies to measure target engagement in patient samples.[2][5]
Protocol:
-
Blood Collection: Collect whole blood from subjects into lithium-heparin tubes at specified time points (e.g., pre-dose, and 0.5, 1, 2, 4 hours post-dose).[8]
-
Ex Vivo Stimulation: Aliquot whole blood and stimulate with specific agonists to activate target pathways:
-
Fixation: Immediately fix the cells by adding a pre-warmed fixation buffer (e.g., BD Lyse/Fix Buffer) and incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the fixed cells, wash, and permeabilize using an ice-cold methanol-based buffer for at least 20 minutes on ice.
-
Staining: Wash the permeabilized cells and stain with a cocktail of fluorochrome-conjugated antibodies for 30-40 minutes at room temperature in the dark.
-
Acquisition: Analyze samples on a flow cytometer.
-
Analysis: Gate on the cell population of interest (e.g., CD19+ B-cells). Quantify the median fluorescence intensity (MFI) of the phospho-specific antibody. Calculate the percent inhibition relative to the pre-dose stimulated sample. Plot percent inhibition against Cerdulatinib plasma concentration to determine IC₅₀ values.[2]
Immunoblotting for Downstream Signaling in DLBCL Cells
This protocol is for assessing the effect of Cerdulatinib on BCR and JAK/STAT signaling pathways in cultured lymphoma cells.[4]
Protocol:
-
Cell Culture and Treatment: Culture Diffuse Large B-cell Lymphoma (DLBCL) cell lines to the desired density. Treat cells with varying concentrations of Cerdulatinib (e.g., 0.1 to 3 µM) or vehicle (DMSO) for 30 minutes to 2 hours.
-
Stimulation: Stimulate cells with either anti-IgM/IgG (for BCR pathway) or a cocktail of IL-6 and IL-10 (for JAK/STAT pathway) for an appropriate time (e.g., 15-30 minutes).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibodies: p-SYK (Y525/526), p-PLCγ2 (Y759), p-AKT (S473), p-ERK (Y202/T204), p-STAT3 (Y705), and loading controls (e.g., β-actin, GAPDH).[4]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Apoptosis Assay by Annexin V and 7-AAD Staining
This assay quantifies the induction of apoptosis in lymphoma cells following treatment with Cerdulatinib.[4][10]
Protocol:
-
Cell Treatment: Seed DLBCL or CLL cells and treat with Cerdulatinib (e.g., 0.5 µM and 1 µM) or vehicle control for 48 to 72 hours.[4]
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye solution (e.g., 7-AAD or Propidium Iodide).
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Cell Cycle Analysis by BrdU and 7-AAD Staining
This protocol assesses the effect of Cerdulatinib on cell cycle progression.[4]
Protocol:
-
Cell Treatment: Treat DLBCL cells with Cerdulatinib (e.g., 3 µM) or vehicle for 48 hours.[4]
-
BrdU Labeling: Add 10 µM Bromodeoxyuridine (BrdU) to the cell culture medium and incubate for an additional 2 hours at 37°C to label cells in S-phase.[4]
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 1 hour.
-
Denaturation: Pellet the fixed cells and resuspend in 2M HCl to denature the DNA, exposing the incorporated BrdU. Incubate for 30 minutes at room temperature.
-
Neutralization: Neutralize the acid by adding 0.1 M sodium borate (Na₂B₄O₇), pH 8.5.
-
BrdU Staining: Wash the cells and incubate with a fluorochrome-conjugated anti-BrdU antibody for 30-60 minutes at room temperature.
-
DNA Staining: Wash the cells and resuspend in a staining buffer containing 7-AAD or Propidium Iodide and RNase A. Incubate for 30 minutes.
-
Analysis: Analyze by flow cytometry. The BrdU signal identifies cells in S-phase, while the 7-AAD signal measures total DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Cerdulatinib is a promising dual SYK/JAK inhibitor with a well-defined mechanism of action that targets key survival pathways in hematological malignancies. Its ability to simultaneously block BCR and cytokine signaling provides a strong therapeutic rationale, which is supported by robust preclinical data and encouraging clinical activity in patients with relapsed/refractory B-cell and T-cell lymphomas. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and drug development professionals working to further elucidate and advance this novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cerdulatinib | C20H27N7O3S | CID 44595079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TW202014415A - Synthesis of CERDULATINIB - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cerdulatinib in Peripheral T-Cell Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral T-cell lymphoma (PTCL) represents a diverse group of aggressive non-Hodgkin lymphomas with generally poor prognoses and limited treatment options. The complex and heterogeneous nature of PTCL pathogenesis necessitates the development of targeted therapies aimed at specific molecular vulnerabilities. Cerdulatinib, an orally available small molecule, has emerged as a promising therapeutic agent due to its unique dual inhibitory action against both spleen tyrosine kinase (SYK) and Janus kinases (JAK). This technical guide provides an in-depth overview of the investigation of cerdulatinib in PTCL, summarizing key clinical data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: Dual SYK and JAK Inhibition
Cerdulatinib is an ATP-competitive inhibitor of both the SYK and JAK families of kinases.[1] This dual inhibition is significant in PTCL as both pathways are implicated in the proliferation and survival of malignant T-cells.[2]
-
SYK Pathway: Spleen tyrosine kinase is a crucial component of the T-cell receptor (TCR) signaling cascade. In some PTCL subtypes, aberrant SYK expression and activation can drive oncogenic signaling, promoting cell proliferation and survival.[2]
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary signaling route for numerous cytokines that are critical for the growth and survival of T-cells. Dysregulation of this pathway, through mutations or autocrine/paracrine cytokine loops, is a common feature in PTCL.[2]
By simultaneously blocking these two key signaling hubs, cerdulatinib offers a multi-pronged attack on the molecular drivers of PTCL.
Clinical Efficacy and Safety of Cerdulatinib in PTCL
Clinical investigations of cerdulatinib in patients with relapsed or refractory PTCL have demonstrated promising anti-tumor activity and a manageable safety profile. The following tables summarize the key quantitative data from a notable Phase 2a clinical study.
Efficacy in Relapsed/Refractory PTCL
| Efficacy Endpoint | All PTCL Patients (n=64) | Angioimmunoblastic T-cell Lymphoma (AITL) Subtype (n=27) |
| Overall Response Rate (ORR) | 34%[3] | 52%[3] |
| Complete Response (CR) | 22%[3] | 37%[3] |
| Partial Response (PR) | 12%[3] | 15%[3] |
| Median Duration of Response | 8 months[3] | > 9 months[3] |
Safety Profile: Treatment-Emergent Adverse Events (TEAEs)
The most frequently reported Grade 3 or higher adverse events in the combined PTCL and cutaneous T-cell lymphoma (CTCL) cohorts are detailed below.
| Adverse Event (Grade ≥3) | Incidence (>5%) |
| Lipase Increase | 25%[3] |
| Amylase Increase | 19%[3] |
| Neutropenia | 12%[3] |
| Anemia | 10%[3] |
| Diarrhea | 8%[3] |
| Sepsis/Bacteremia | 6%[3] |
Notably, the increases in lipase and amylase were generally asymptomatic and not associated with pancreatitis.[3]
Preclinical Experimental Protocols
The following are representative protocols for key experiments used to evaluate the preclinical activity of cerdulatinib in lymphoma models. These methodologies are based on published studies investigating cerdulatinib in B-cell lymphomas and can be adapted for PTCL research.
Cell Viability Assay (Annexin V/7-AAD Staining)
This assay is used to quantify the induction of apoptosis and necrosis in PTCL cell lines following treatment with cerdulatinib.
Materials:
-
PTCL cell lines
-
Cerdulatinib
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed PTCL cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium with 10% FBS.
-
Treat cells with varying concentrations of cerdulatinib or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This technique is employed to assess the effect of cerdulatinib on the phosphorylation status of key proteins in the SYK and JAK-STAT signaling pathways.
Materials:
-
PTCL cell lines
-
Cerdulatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat PTCL cells with cerdulatinib or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo PTCL Xenograft Model
This protocol describes a representative patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of cerdulatinib against PTCL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma or similar)
-
Fresh or viably frozen PTCL patient tumor tissue
-
Matrigel (optional)
-
Cerdulatinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Surgically implant a small fragment (approx. 2-3 mm³) of PTCL tumor tissue subcutaneously into the flank of each mouse.
-
Alternatively, enzymatically digest the tumor tissue to create a single-cell suspension and inject subcutaneously, optionally mixed with Matrigel.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer cerdulatinib or vehicle control orally via gavage at the desired dose and schedule (e.g., once or twice daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizing the Cerdulatinib Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of cerdulatinib's mechanism of action and experimental workflows.
Caption: Cerdulatinib's dual inhibition of SYK and JAK signaling pathways in PTCL.
References
Methodological & Application
Cerdulatinib Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerdulatinib hydrochloride is a potent, orally bioavailable, dual inhibitor of spleen tyrosine kinase (SYK) and Janus-associated kinases (JAK). By targeting both SYK and members of the JAK family, cerdulatinib effectively modulates signaling pathways crucial for the survival and proliferation of malignant B-cells and other inflammatory cells.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including kinase inhibition, cell viability, and target engagement in cellular contexts.
Introduction
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of SYK and JAK kinases.[1] This dual inhibition allows for the simultaneous blockade of signals from the B-cell receptor (BCR) and cytokine receptors, which are critical for the pathobiology of various B-cell malignancies and inflammatory diseases.[1][2] In vitro studies have demonstrated that cerdulatinib induces apoptosis and inhibits proliferation in various lymphoma cell lines.[3] The following protocols and data provide a framework for the in vitro evaluation of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Cerdulatinib
| Kinase | IC50 (nM) |
| SYK | 32 |
| JAK1 | 12 |
| JAK2 | 6 |
| JAK3 | 8 |
| TYK2 | 0.5 |
Note: IC50 values are sourced from biochemical assays.[4][5][6][7]
Signaling Pathway
The following diagram illustrates the dual inhibitory mechanism of Cerdulatinib on the BCR and cytokine signaling pathways.
Caption: Cerdulatinib dual inhibition of SYK and JAK pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of cerdulatinib against purified SYK and JAK kinases using a fluorescence resonance energy transfer (FRET) assay.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Purified recombinant SYK, JAK1, JAK2, JAK3, TYK2 kinases
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2, 100 µM EDTA)
-
FRET-based kinase assay kit
-
384-well plates
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase, substrate, and this compound solution.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the FRET detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for the detection reaction to proceed.
-
Measure the FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of cerdulatinib on the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Materials:
-
DLBCL cell lines (e.g., ABC and GCB subtypes)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.[3][5] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of SYK and STAT3 Phosphorylation
This protocol details the detection of phosphorylated SYK (p-SYK) and STAT3 (p-STAT3) in cell lysates by Western blotting to confirm target engagement by cerdulatinib.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Materials:
-
DLBCL cell lines
-
This compound
-
Anti-IgM/IgG, IL-6, IL-10
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SYK (Y525/526), anti-p-STAT3 (Y705), anti-SYK, anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture DLBCL cells and treat with this compound (e.g., 3 µM) for 30 minutes.
-
Stimulate the cells with anti-IgM/IgG or a combination of IL-6 and IL-10 for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of cerdulatinib on SYK and STAT3 phosphorylation.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and 7-AAD staining to quantify apoptosis induced by cerdulatinib in cancer cell lines.
Workflow Diagram:
Caption: Workflow for apoptosis assay by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit with 7-AAD
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for 48 hours.[5]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis/necrosis (Annexin V positive, 7-AAD positive), and live cells (Annexin V negative, 7-AAD negative).
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Cerdulatinib: Comprehensive Application Notes for Researchers
Abstract
Cerdulatinib is a potent, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). It demonstrates significant anti-inflammatory and antineoplastic activities by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. This document provides detailed protocols for the preparation and storage of Cerdulatinib stock solutions, along with its mechanism of action and a sample experimental workflow.
Mechanism of Action
Cerdulatinib is an ATP-competitive inhibitor that dually targets SYK and members of the JAK family. This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and cytokine receptors.
-
SYK Inhibition: SYK is a critical component of the BCR signaling pathway. By inhibiting SYK, Cerdulatinib blocks downstream signaling cascades, including the activation of BTK, PI3K, AKT, and ERK, which are crucial for the survival and proliferation of B-cell malignancies.
-
JAK Inhibition: Cerdulatinib inhibits JAK1, JAK2, JAK3, and TYK2. The JAK-STAT pathway is essential for signaling by numerous cytokines that promote cell growth and survival. By blocking this pathway, Cerdulatinib can inhibit the pro-survival effects of cytokines like IL-4 and IL-6.
The dual inhibition of SYK and JAK pathways makes Cerdulatinib an effective therapeutic agent in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).
Signaling Pathway Diagram
Caption: Cerdulatinib dual inhibition of SYK and JAK pathways.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Synonyms | PRT062070, PRT2070 | |
| Molecular Formula | C₂₀H₂₇N₇O₃S | |
| Molecular Weight | 445.5 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility in DMSO | ~20 mg/mL and ~89 mg/mL | |
| Solubility in DMF | ~20 mg/mL | |
| Aqueous Solubility | Sparingly soluble. ~0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). |
Stock Solution Preparation and Storage
Materials:
-
Cerdulatinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Cerdulatinib Stock Solution in DMSO:
-
Pre-warm Cerdulatinib: Allow the vial of Cerdulatinib powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Cerdulatinib powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of Cerdulatinib (Molecular Weight = 445.5 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the Cerdulatinib powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the Cerdulatinib is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. This also protects the compound from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability:
| Form | Storage Temperature | Stability | Reference | | --------------- | ------------------- | -----------------
Application Notes: Cerdulatinib-Mediated Cell Viability Inhibition in Non-Hodgkin's Lymphoma (NHL) Cell Lines
References
- 1. Facebook [cancer.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-adult T‑cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-SYK and p-STAT3 Following Cerdulatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerdulatinib is a novel, orally available small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). These kinases are critical components of signaling pathways that are often dysregulated in various B-cell malignancies and inflammatory diseases. Specifically, SYK is a key mediator of B-cell receptor (BCR) signaling, while the JAK/STAT pathway is crucial for cytokine-mediated cell survival and proliferation. Cerdulatinib has been shown to effectively block the phosphorylation of SYK and STAT proteins, leading to the inhibition of these pathways and subsequent anti-tumor activity.
This document provides a detailed protocol for performing a Western blot analysis to assess the phosphorylation status of SYK (p-SYK) and STAT3 (p-STAT3) in cells treated with Cerdulatinib. This method is essential for researchers studying the mechanism of action of Cerdulatinib and its effects on downstream signaling events.
Signaling Pathway Overview
Cerdulatinib exerts its therapeutic effect by concurrently inhibiting two major signaling pathways. The BCR signaling cascade, initiated by antigen binding, leads to the activation and phosphorylation of SYK. Activated p-SYK then triggers a cascade of downstream signaling molecules. Simultaneously, cytokines can activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Cerdulatinib's dual inhibitory action on both SYK and JAK kinases effectively dampens these pro-survival signals.
Application Note: Analysis of Cerdulatinib-Induced Apoptosis by Flow Cytometry
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-adult T‑cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel telomere-related genes model for predicting prognosis and treatment responsiveness in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerdulatinib-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of Cerdulatinib-sensitive cell lines and for key assays to evaluate the efficacy of Cerdulatinib. Cerdulatinib is a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor that has shown significant anti-tumor activity in various B-cell malignancies.[1][2][3][4][5]
Cerdulatinib-Sensitive Cell Lines and Culture Conditions
A variety of diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) cell lines have demonstrated sensitivity to Cerdulatinib. The tables below summarize the culture conditions for some of these cell lines.
Table 1: Culture Conditions for Cerdulatinib-Sensitive DLBCL Cell Lines
| Cell Line | Subtype | Basal Medium | FBS Concentration | Supplements |
| HBL1 | ABC | RPMI-1640 | 20% | 100 µg/mL Penicillin/Streptomycin |
| OCI-LY3 | ABC | RPMI-1640 or IMDM | 20% | 100 µg/mL Penicillin/Streptomycin, HEPES |
| OCI-LY10 | ABC | IMDM | 20% Human Serum | 100 µg/mL Penicillin/Streptomycin |
| SUDHL2 | ABC | RPMI-1640 | 20% | 100 µg/mL Penicillin/Streptomycin |
| U2932 | ABC | High Glucose RPMI-1640 | 20% | 100 µg/mL Penicillin/Streptomycin |
| SUDHL4 | GCB | RPMI-1640 | 10% | 1% Penicillin/Streptomycin, 1% Glutamine |
| SUDHL5 | GCB | RPMI-1640 | 20% | N/A |
| SUDHL6 | GCB | RPMI-1640 | 20% | N/A |
| SUDHL10 | GCB | RPMI-1640 | 20% | N/A |
ABC: Activated B-Cell Like; GCB: Germinal Center B-Cell Like. All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[1][6][7][8][9]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for Suspension Cells (e.g., DLBCL cell lines):
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[10]
-
Drug Treatment: Add varying concentrations of Cerdulatinib to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation with MTT: Incubate the plate for 4 hours in the dark at 37°C.[10]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Caption: Workflow for detecting apoptosis using Annexin V staining.
Cerdulatinib's Mechanism of Action: Signaling Pathways
Cerdulatinib exerts its anti-tumor effects by dually inhibiting SYK and JAK kinases, thereby disrupting two critical signaling pathways for B-cell survival and proliferation: the B-cell receptor (BCR) pathway and the JAK/STAT pathway. [1][4][5]
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell activation, proliferation, and survival. SYK is a key component of this pathway.
Cerdulatinib's Effect on BCR Signaling
Caption: Cerdulatinib inhibits SYK, blocking BCR signaling.
JAK/STAT Signaling Pathway
Cytokines, such as interleukins, bind to their receptors and activate the JAK/STAT pathway, which promotes cell survival by upregulating anti-apoptotic proteins.
Cerdulatinib's Effect on JAK/STAT Signaling
Caption: Cerdulatinib inhibits JAK, blocking STAT activation.
By simultaneously targeting these two pathways, Cerdulatinib effectively induces apoptosis and inhibits proliferation in sensitive B-cell lymphoma and leukemia cells.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. haematologica.org [haematologica.org]
- 8. docta.ucm.es [docta.ucm.es]
- 9. haematologica.org [haematologica.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Troubleshooting & Optimization
Cerdulatinib Hydrochloride Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cerdulatinib Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Q2: How should I store solutions of this compound?
A2: For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C, which can maintain stability for up to one year.[1][2] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2] It is advisable to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare fresh solutions and use them on the same day.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO at concentrations up to 89 mg/mL.[1] It is also soluble in DMF.[4] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is important to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce the solubility of the compound.[1][5]
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available information detailing specific degradation pathways or degradation products for this compound. However, based on the functional groups present in the molecule (including amide, amine, and sulfone moieties), potential degradation pathways under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis can be anticipated. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential for monitoring the stability of this compound.[6][7] This method should be able to separate the intact drug from any potential degradation products.[6] Validation of the method according to ICH guidelines is crucial to ensure its accuracy, precision, and specificity.[3][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | - Use of old or wet DMSO.- Incorrect solvent or concentration. | - Use fresh, anhydrous DMSO.[1][5]- Refer to the solubility data and use appropriate solvents and concentrations.[1][4] Gentle warming or sonication can aid dissolution.[3] |
| Precipitation of the compound in solution upon storage | - Supersaturated solution.- Change in temperature or pH.- Solvent evaporation. | - Prepare solutions at a concentration known to be stable.- Store solutions under recommended conditions and protect from temperature fluctuations.[1][2]- Ensure vials are tightly sealed to prevent solvent evaporation.[2] |
| Appearance of new peaks in the chromatogram during stability testing | - Degradation of this compound. | - This indicates the formation of degradation products. The stability-indicating method should be used to track the decrease in the parent peak and the increase in impurity peaks.- Perform forced degradation studies to identify these degradation products. |
| Inconsistent results in bioassays | - Degradation of the compound in the assay medium.- Inaccurate concentration of the stock solution due to degradation. | - Assess the stability of this compound in the specific bioassay medium and conditions.- Always use freshly prepared dilutions from a properly stored stock solution for experiments.[2][3] |
| Loss of potency in animal studies | - Degradation of the compound in the dosing formulation.- Improper storage of the formulation. | - Evaluate the stability of the dosing formulation under the conditions of use.- Prepare the formulation fresh daily, if stability is a concern.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [2] |
| In Solvent | -80°C | Up to 1 year | [1] |
| In Solvent | -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 89 mg/mL | [1] |
| DMF | 20 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5][8]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and then add 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[9]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and then add 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.[8][9]
-
Oxidative Degradation: Treat a solution of this compound with 3% to 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, protected from light.[5]
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 60-80°C) in an oven for a specified duration. Also, subject a solution of the compound to thermal stress.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
A stability-indicating RP-HPLC method is crucial for the analysis of samples from stability and forced degradation studies.
-
Method Development:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent drug and its degradation products.[10]
-
Detection: A photodiode array (PDA) detector is recommended to check for peak purity and to select the optimal detection wavelength.[8]
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation products in the stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Visualizations
Caption: this compound inhibits both the SYK and JAK signaling pathways.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. jpionline.org [jpionline.org]
- 10. ijpsm.com [ijpsm.com]
Troubleshooting Cerdulatinib insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerdulatinib. The information is presented in a question-and-answer format to address common issues encountered during experiments, with a focus on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is Cerdulatinib and what are its primary targets?
Cerdulatinib (also known as PRT062070) is an orally available, small-molecule, ATP-competitive inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2][3] It demonstrates inhibitory activity against SYK, JAK1, JAK2, JAK3, and TYK2.[2][4] This dual inhibition allows Cerdulatinib to block signaling pathways that are critical for the survival and proliferation of certain cancer cells, particularly in B-cell malignancies.[1][5]
Q2: Why is Cerdulatinib's solubility in aqueous media a concern?
Like many small-molecule kinase inhibitors, Cerdulatinib is a lipophilic compound with poor solubility in aqueous media.[6][7] This low aqueous solubility can pose challenges for in vitro and in vivo experiments, potentially affecting drug delivery, bioavailability, and the accuracy of experimental results.[6][7]
Q3: What are the recommended solvents for dissolving Cerdulatinib?
Cerdulatinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] For most experimental applications, a stock solution is prepared in DMSO, which can then be further diluted in an aqueous buffer.[2]
Q4: What signaling pathways does Cerdulatinib inhibit?
Cerdulatinib simultaneously suppresses survival signals originating from the B-cell receptor (BCR) and cytokine receptors.[5] It achieves this by inhibiting SYK, a key component of the BCR signaling pathway, and various JAK kinases, which are crucial for cytokine signaling through the JAK/STAT pathway.[1][3][8]
Troubleshooting Guide: Cerdulatinib Insolubility
This guide provides a systematic approach to addressing solubility issues with Cerdulatinib in your experiments.
Problem: Cerdulatinib precipitates out of solution upon dilution into aqueous media.
Cause: This is the most common issue and is due to the low aqueous solubility of Cerdulatinib. The final concentration of the organic solvent (like DMSO) in the aqueous medium may not be sufficient to keep the compound dissolved.
Solution Workflow:
Caption: Troubleshooting workflow for Cerdulatinib precipitation in aqueous media.
Data Presentation
Table 1: Solubility of Cerdulatinib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [4] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2][9] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2][9] |
| Water | Insoluble | [10][11] |
| Ethanol | Insoluble | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Cerdulatinib Stock Solution
-
Materials:
-
Cerdulatinib (crystalline solid)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Cerdulatinib solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[2]
-
Cap the tube tightly and vortex until the Cerdulatinib is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C for long-term stability (stable for ≥ 4 years at -20°C).[2]
-
Protocol 2: Preparation of Cerdulatinib Working Solution in Aqueous Media
-
Materials:
-
Cerdulatinib stock solution (in DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS pH 7.2, cell culture medium)
-
-
Procedure:
-
Thaw the Cerdulatinib stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Important: Add the stock solution to the aqueous buffer, not the other way around, while vortexing or stirring to ensure rapid mixing and minimize precipitation.
-
-
For sensitive applications, ensure the final DMSO concentration in the working solution is as low as possible and does not exceed a level that affects the experimental system (typically <0.5%).
-
If precipitation occurs, refer to the troubleshooting guide above.
-
It is recommended not to store the aqueous solution for more than one day.[2]
-
Signaling Pathway Diagrams
Cerdulatinib's Dual Inhibition of SYK and JAK/STAT Pathways
Caption: Cerdulatinib dually inhibits SYK in the BCR pathway and JAKs in the JAK/STAT pathway.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iris.hi.is [iris.hi.is]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
Cerdulatinib Off-Target Kinase Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target kinase effects of Cerdulatinib in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant apoptosis in our cell line at concentrations where we only expect to see inhibition of SYK and JAK. What could be the cause?
A1: This is a documented effect of Cerdulatinib and may be attributed to its broader kinase inhibition profile. In addition to its primary targets (SYK/JAK), Cerdulatinib inhibits over 20 other kinases with IC50 values below 200 nM.[1][2] Notably, inhibition of kinases like FLT3 could contribute to apoptosis in certain hematologic cell lines. Furthermore, the simultaneous inhibition of multiple survival pathways, such as BCR and JAK-STAT, can lead to a more potent apoptotic response than targeting a single pathway.[1] In some diffuse large B-cell lymphoma (DLBCL) cell lines, Cerdulatinib has been shown to induce apoptosis in addition to cell cycle arrest.[1]
Troubleshooting Steps:
-
Review the Kinase Inhibition Profile: Cross-reference the off-target kinases of Cerdulatinib (see Table 1) with the known dependencies of your specific cell line.
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Western Blot Analysis: Perform western blots to assess the phosphorylation status of key downstream effectors of potential off-target kinases to confirm their inhibition in your experimental system.
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Dose-Response Curve: Generate a detailed dose-response curve to distinguish between on-target (SYK/JAK inhibition) and potential off-target-driven apoptosis.
Q2: Our experimental results show inhibition of downstream signaling (e.g., p-ERK, p-AKT) that is not fully explained by SYK/JAK inhibition alone. Why is this happening?
A2: Cerdulatinib's impact on downstream signaling can be complex due to its multi-kinase inhibitory effects. While SYK and JAK are upstream of key signaling nodes, the observed inhibition of p-ERK and p-AKT could be a result of direct or indirect off-target effects.[1] For instance, Cerdulatinib has been shown to reduce p-AKT and p-ERK in several DLBCL cell lines, and this inhibition can be variable across different cell lines, suggesting the involvement of other inhibited kinases.[1]
Troubleshooting Steps:
-
Pathway Analysis: Use the signaling pathway diagram below (Figure 1) to trace the potential contributions of off-target kinases to the observed signaling changes.
-
Phospho-Flow Cytometry: This technique can be used to simultaneously measure the phosphorylation status of multiple signaling proteins in response to Cerdulatinib, providing a broader picture of its signaling effects.[1]
-
Control Experiments: Compare the signaling signature of Cerdulatinib to more selective SYK or JAK inhibitors to delineate the effects of dual inhibition versus off-target activities.
Q3: We are seeing unexpected immunosuppressive effects in our in vivo models. Could this be related to Cerdulatinib's off-target activity?
A3: Yes, this is a possibility. The dual inhibition of SYK and JAK pathways, which are crucial for B-cell and T-cell function respectively, is the intended mechanism for its use in hematological malignancies.[3][4] However, off-target effects could contribute to a broader immunosuppressive phenotype. For example, inhibition of other kinases involved in immune cell signaling could lead to increased susceptibility to infections, as has been suggested in clinical settings.[3]
Troubleshooting Steps:
-
Immunophenotyping: Perform detailed immunophenotyping of immune cell populations in your in vivo models to assess changes in cell numbers and activation status.
-
Cytokine Profiling: Measure a panel of cytokines to understand the broader impact of Cerdulatinib on the immune microenvironment.
-
Review Clinical Safety Data: Be aware of the safety profile of Cerdulatinib from clinical trials, which can provide insights into potential off-target related adverse events.[3][5]
Quantitative Data: Cerdulatinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Cerdulatinib against a panel of kinases.
| Kinase Family | Target Kinase | IC50 (nM) | Reference |
| Primary Targets | SYK | 32 | [1][6] |
| JAK1 | 12 | [1][6] | |
| JAK2 | 6 | [6][7] | |
| JAK3 | 8 | [6][7] | |
| TYK2 | 0.5 | [6][7] | |
| Notable Off-Targets | FLT3 | < 200 | [1] |
| AMPK | < 200 | [1] | |
| TBK1 | < 200 | [1] | |
| RSK4 | < 200 | [1] | |
| Note: | Cerdulatinib has been shown to inhibit 19-24 other kinases with an IC50 < 200 nM. | [1][6] |
Key Experimental Protocols
1. Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of Cerdulatinib against a specific kinase.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, Cerdulatinib, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of Cerdulatinib.
-
In a multi-well plate, add the kinase, its substrate, and the various concentrations of Cerdulatinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
Plot the percentage of kinase inhibition against the log of Cerdulatinib concentration to determine the IC50 value.
-
2. Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of signaling proteins in Cerdulatinib-treated cells.
-
Materials: Cerdulatinib-treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (total and phospho-specific), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
3. Intracellular Phospho-Flow Cytometry
This protocol allows for the simultaneous measurement of multiple phosphorylated proteins at the single-cell level.[1]
-
Materials: Cerdulatinib-treated and untreated cells, fixation buffer (e.g., 4% formaldehyde), permeabilization buffer (e.g., 100% methanol), fluorescently-conjugated phospho-specific antibodies, flow cytometer.
-
Procedure:
-
Treat cells with Cerdulatinib for the desired time.
-
Stimulate cells if required (e.g., with anti-IgM/IgG for BCR pathway activation).[1]
-
Fix the cells to preserve the phospho-epitopes.
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Permeabilize the cells to allow antibody entry.
-
Stain with a cocktail of fluorescently-conjugated phospho-specific antibodies.
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Acquire data on a flow cytometer.
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Analyze the data to quantify the percentage of cells positive for each phospho-protein and the mean fluorescence intensity.
-
Visualizations
Caption: Cerdulatinib's dual inhibition of SYK and JAK pathways and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected apoptosis in Cerdulatinib experiments.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Twofer drug blocks SYK/JAK pathways in advanced NHL | MDedge [mdedge.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing in vivo elevations in amylase and lipase observed during preclinical studies with cerdulatinib.
Frequently Asked Questions (FAQs)
Q1: What is cerdulatinib and what is its mechanism of action?
A1: Cerdulatinib is an orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus-Associated Kinases (JAK).[1][2] Its therapeutic potential stems from its ability to simultaneously block the signaling pathways of the B-cell receptor (BCR) via SYK and cytokine receptors through JAK inhibition. This dual action is designed to cut off two key survival pathways for malignant B-cells.[3][4] Cerdulatinib has demonstrated inhibitory effects on JAK1, JAK3, and TYK2, while largely sparing JAK2.[3]
Q2: Are elevations in amylase and lipase a known side effect of cerdulatinib?
A2: Yes, increased levels of amylase and lipase are among the most common treatment-emergent adverse events observed in clinical studies of cerdulatinib.[5]
Q3: Are these enzyme elevations typically associated with clinical pancreatitis?
A3: No, the elevations in amylase and lipase associated with cerdulatinib are generally asymptomatic and not accompanied by clinical signs of pancreatitis.[5] In clinical trials, even patients who underwent CT scans of the pancreas showed no evidence of acute pancreatic inflammation.[5]
Q4: What is the typical onset and duration of cerdulatinib-related amylase/lipase elevations?
A4: These elevations typically occur within days of starting treatment with cerdulatinib. They are generally transient and reversible.[5]
Q5: What is the current clinical approach to managing asymptomatic amylase and lipase elevations?
A5: Initially, clinical protocols involved interrupting the dosage of cerdulatinib when amylase or lipase elevations were observed. However, it was noted that these elevations were self-limiting, and in many cases, did not recur upon re-challenge with the drug.[5] Consequently, clinical guidance was updated to allow for continued dosing of cerdulatinib in the presence of asymptomatic amylase and lipase elevations.[5]
Q6: What is the proposed biochemical mechanism for cerdulatinib-induced hyperamylasemia and hyperlipasemia?
A6: The exact mechanism behind the elevation of pancreatic enzymes by cerdulatinib is currently unclear.[5] For tyrosine kinase inhibitors as a class, several hypotheses have been proposed for similar effects, including off-target effects on pancreatic acinar cells, interference with intracellular calcium release which regulates enzyme secretion, or potential for pancreatic ischemia due to anti-VEGF effects seen with some TKIs.[6][7][8][9] However, a specific mechanism for cerdulatinib has not been definitively established.
Troubleshooting Guide for In Vivo Experiments
This guide is intended to assist researchers in managing observations of elevated amylase and lipase in preclinical animal models.
| Issue | Potential Cause | Recommended Action |
| Asymptomatic elevation of amylase and/or lipase in treated animals. | Expected pharmacological effect of cerdulatinib. | 1. Continue cerdulatinib administration as per the study protocol.2. Increase the frequency of clinical observations to monitor for any signs of distress or abdominal pain.3. Collect blood samples at regular intervals to trend the enzyme levels.4. If enzyme levels continue to rise significantly or if the animal shows any signs of clinical distress, consider a temporary dose reduction or interruption and consult with the study director or veterinarian. |
| Elevated amylase and/or lipase accompanied by clinical signs (e.g., lethargy, abdominal tenderness, weight loss). | Possible development of drug-induced pancreatitis (though clinically rare with cerdulatinib). | 1. Immediately suspend cerdulatinib administration.2. Provide supportive care as advised by a veterinarian.3. Collect a terminal blood sample for comprehensive analysis.4. Perform a thorough necropsy with a focus on the pancreas and surrounding tissues for histopathological evaluation. |
| Inconsistent or highly variable amylase/lipase readings. | Improper sample collection or handling. | 1. Ensure consistent blood collection methodology (e.g., retro-orbital, submandibular) as different techniques can yield variable results.2. Process blood samples promptly to separate serum or plasma.3. Store samples at the recommended temperature until analysis.4. Use a validated assay for amylase and lipase measurement. |
Data Presentation
Table 1: Incidence of Treatment-Emergent Amylase and Lipase Elevations in a Phase 2a Study of Cerdulatinib in Peripheral T-cell Lymphoma
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Amylase Increased | 43.1 | 23.1 |
| Lipase Increased | 29.2 | 18.5 |
Data from an open-label phase 2a study in patients with relapsed/refractory peripheral T-cell lymphoma.[5]
Experimental Protocols
Protocol 1: Monitoring of Amylase and Lipase Levels in Rodent Models
Objective: To serially monitor serum amylase and lipase levels in rodents treated with cerdulatinib.
Materials:
-
Cerdulatinib formulation for in vivo administration
-
Rodent models (e.g., mice, rats)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Amylase and lipase assay kits (commercially available)
-
Plate reader
Procedure:
-
Animal Dosing: Administer cerdulatinib to the treatment group and vehicle control to the control group according to the established study design (e.g., oral gavage, once or twice daily).
-
Blood Collection:
-
Collect baseline blood samples from all animals prior to the first dose.
-
Collect subsequent blood samples at predetermined time points (e.g., 24, 48, 72 hours, and then weekly) throughout the study.
-
A consistent blood collection method (e.g., submandibular or retro-orbital sinus) should be used for all time points.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Enzyme Analysis:
-
Thaw the serum samples on ice.
-
Perform the amylase and lipase assays according to the manufacturer's instructions of the chosen commercial kit.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of amylase and lipase in each sample based on the standard curve.
-
Compare the enzyme levels in the cerdulatinib-treated group to the vehicle control group at each time point.
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Analyze the data for statistical significance using appropriate methods (e.g., t-test, ANOVA).
-
Clinical Observations:
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Throughout the study, closely monitor the animals for any clinical signs of pancreatitis, including abdominal rigidity, lethargy, ruffled fur, or weight loss. Record all observations.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of cerdulatinib.
Experimental Workflow
Caption: Workflow for monitoring amylase/lipase.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Tyrosine kinase inhibitors, pancreatic hyperenzymemia and acute pancreatitis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Cerdulatinib Resistance Mechanisms: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to Cerdulatinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cerdulatinib?
A1: Cerdulatinib is an orally administered, ATP-competitive small-molecule inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members.[1][2] This dual inhibition allows it to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and from cytokine receptors, making it effective in various B-cell malignancies.[1] By inhibiting SYK, it blocks the BCR signaling pathway, and by inhibiting JAK, it disrupts the JAK/STAT pathway, which is often activated by cytokines in the tumor microenvironment.[3][4]
Q2: Cerdulatinib is often cited as overcoming resistance to other kinase inhibitors. How does it achieve this?
A2: Cerdulatinib can overcome resistance to other inhibitors, such as the BTK inhibitor ibrutinib, primarily due to its distinct and broader mechanism of action. For instance, it has demonstrated efficacy in preclinical models against cells harboring the BTKC481S mutation, a common mechanism of acquired resistance to ibrutinib.[3][5] While ibrutinib resistance mutations affect BTK directly, Cerdulatinib targets SYK, which is upstream of BTK in the BCR pathway, and simultaneously blocks parallel survival signaling from the JAK/STAT pathway. This multi-pronged attack can bypass the specific resistance mechanism affecting the initial drug.[4]
Q3: What are the known or suspected mechanisms of intrinsic or acquired resistance to Cerdulatinib?
A3: While much of the research focuses on Cerdulatinib's ability to overcome resistance to other drugs, some clinical observations suggest potential resistance mechanisms. In a phase I study, two patients with ibrutinib-relapsed Chronic Lymphocytic Leukemia (CLL) progressed rapidly on Cerdulatinib.[1] A common feature of these patients was the presence of concurrent mutations in TP53, EP300, and BTKC481S.[1] This suggests that while the BTKC481S mutation alone may not confer resistance, its combination with mutations in key tumor suppressor genes like TP53 might create a resistant phenotype. Further research is needed to identify definitive resistance-conferring mutations or pathway alterations for Cerdulatinib.
Q4: How does the tumor microenvironment influence Cerdulatinib sensitivity?
A4: The tumor microenvironment provides crucial survival signals to cancer cells, often leading to drug resistance. Cytokines such as IL-4 and IL-6, present in the microenvironment, can activate the JAK/STAT pathway, leading to the upregulation of anti-apoptotic proteins like MCL-1 and BCL-xL.[2][4] Cerdulatinib's ability to inhibit JAK kinases directly counteracts these pro-survival signals.[4] Studies have shown that Cerdulatinib, unlike single-pathway inhibitors like ibrutinib, can overcome the protective effects conferred by stromal cells (NKTert or HS-5) or by a combination of IL-4, CD40L, and anti-IgM stimulation.[2][4][6]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 values for Cerdulatinib in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Verify the integrity and concentration of the Cerdulatinib stock solution. Use a fresh dilution for each experiment. |
| Cell Culture Conditions | Ensure that the serum concentration and other media components are consistent. High levels of cytokines in fetal bovine serum can activate pro-survival pathways. Consider using serum-starved conditions or defined media for baseline experiments. |
| Cell Line Integrity | Verify the identity of the cell line via short tandem repeat (STR) profiling. Confirm that the cell line has not developed resistance over multiple passages. It is advisable to use cells from a low-passage frozen stock. |
| Assay-Specific Issues | If using a metabolic assay (e.g., MTT, XTT), confirm that the drug is not interfering with the assay chemistry. Corroborate results with a direct cell counting method (e.g., Trypan Blue) or an apoptosis assay (e.g., Annexin V staining). |
Issue 2: A Cerdulatinib-resistant cell line does not show reactivation of p-SYK or p-STAT.
| Possible Cause | Troubleshooting Step |
| Bypass Pathway Activation | Resistance may not be driven by the reactivation of the primary targets but by the upregulation of parallel survival pathways. Investigate the activation status of other major signaling cascades, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[7] Phospho-proteomic screens can be a powerful unbiased tool for this. |
| Altered Drug Efflux | Overexpression of multidrug resistance transporters (e.g., MDR1/ABCB1) could reduce the intracellular concentration of Cerdulatinib. Perform western blotting for common efflux pumps or use a fluorescent substrate assay to measure pump activity. |
| Downstream Mutations | Mutations downstream of SYK and JAK, or alterations in apoptosis machinery (e.g., overexpression of BCL-2 family members), could confer resistance.[2] Sequence key downstream effector genes and assess the expression levels of anti-apoptotic proteins. |
Data Presentation
Table 1: Cerdulatinib IC50 Values in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Subtype | IC50 (µM) | Notes |
| HBL1 | ABC | ~0.3 | Carries MYD88 mutation.[5] |
| LY3 | ABC | ~0.5 | Carries CARD11, A20, and MYD88 mutations; resistant to a selective SYK inhibitor.[5] |
| LY10 | ABC | ~1.8 | Carries A20 and MYD88 mutations.[5] |
| SUDHL2 | ABC | ~0.3 | Carries A20 and MYD88 mutations.[5] |
| U2932 | ABC | ~0.5 | Carries A20 mutation.[5] |
| LY4 | GCB | ~2.0 | Resistant to selective SYK inhibition.[5] |
| SUDHL6 | GCB | ~0.5 | Carries MYD88 mutation.[5] |
Data summarized from Ma et al., Oncotarget, 2015.[5]
Experimental Protocols
Protocol 1: Generation of Cerdulatinib-Resistant Cell Lines
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Initial Culture: Begin with a parental cancer cell line known to be sensitive to Cerdulatinib.
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Dose Escalation: Culture the cells in the presence of Cerdulatinib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of growth).
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Stepwise Increase: Once the cells have resumed a normal growth rate, double the concentration of Cerdulatinib.
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Monitoring: At each step, monitor cell viability and growth rate. A portion of the cells should be cryopreserved at each concentration step.
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Selection: Repeat the dose escalation until the cells can proliferate in a clinically relevant concentration of Cerdulatinib (e.g., 1-2 µM).
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Characterization: The resulting resistant cell population should be characterized. Confirm the level of resistance by re-determining the IC50 and compare it to the parental line. Analyze the cells for potential resistance mechanisms (see Protocol 2).
Protocol 2: Western Blot Analysis of SYK and JAK/STAT Pathway Activation
-
Cell Treatment: Seed parental and Cerdulatinib-resistant cells. Treat with a range of Cerdulatinib concentrations (e.g., 0, 0.1, 1, 5 µM) for a specified time (e.g., 2-4 hours). If investigating cytokine signaling, starve cells and then stimulate with the relevant cytokine (e.g., IL-4 or IL-6) in the presence or absence of the drug.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SYK, total SYK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use β-actin as a loading control.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels of target proteins across different conditions.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cerdulatinib In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cerdulatinib toxicity in animal models. Given the limited publicly available preclinical toxicology data for Cerdulatinib, this guidance is based on its known mechanism of action, reported clinical adverse events, and general principles for managing toxicities of tyrosine kinase inhibitors (TKIs) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cerdulatinib and how does it relate to potential toxicities?
A1: Cerdulatinib is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, and TYK2). This dual inhibition is effective in targeting B-cell malignancies but can also lead to off-target effects. SYK is involved in the signaling of B-cell receptors and Fc receptors, while JAKs are crucial for cytokine signaling that mediates inflammation and hematopoiesis. Inhibition of these pathways can lead to immunosuppression, gastrointestinal effects, and impacts on hematologic and pancreatic function.
Q2: What are the most common toxicities observed with Cerdulatinib in clinical trials that I should monitor for in my animal models?
A2: Clinical studies of Cerdulatinib have identified several common treatment-emergent adverse events (TEAEs). While direct translation to animal models requires species-specific toxicological studies, these clinical findings provide a strong indication of potential target organs for toxicity. The most frequently reported TEAEs are summarized in the table below. Researchers should proactively monitor for analogous signs in their animal models.
Q3: My animals are experiencing significant weight loss and diarrhea. How should I manage this?
A3: Gastrointestinal toxicity is a known class effect of many TKIs. For Cerdulatinib, diarrhea and nausea are commonly reported in clinical trials.
-
Troubleshooting Steps:
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Dose evaluation: The current dose may be too high. Consider a dose reduction or intermittent dosing schedule.
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Supportive care: Ensure animals have easy access to hydration and palatable, high-calorie food. Subcutaneous fluid administration may be necessary for dehydration.
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Symptomatic treatment: Anti-diarrheal agents may be considered after consulting with a veterinarian, though their impact on drug absorption should be evaluated.
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Necropsy: For animals that are euthanized or found deceased, a thorough gross and histopathological examination of the gastrointestinal tract is recommended to determine the cause of the clinical signs.
-
Q4: I am observing signs of lethargy and pale mucous membranes in my animals. What could be the cause and what should I do?
A4: These clinical signs may be indicative of anemia, a common hematological toxicity associated with Cerdulatinib and other JAK inhibitors.
-
Troubleshooting Steps:
-
Hematological analysis: Perform complete blood counts (CBCs) to assess red blood cell parameters (hemoglobin, hematocrit, red blood cell count), as well as white blood cell and platelet counts.
-
Dose modification: If anemia or neutropenia is confirmed, a temporary cessation of dosing or a dose reduction is warranted.
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Monitoring: Increase the frequency of clinical observation and hematological monitoring for the affected cohort.
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Erythropoiesis-stimulating agents (ESAs): The use of ESAs could be considered in consultation with veterinary staff, although their potential to interact with the experimental model should be carefully evaluated.
-
Q5: Blood analysis of my animals shows elevated amylase and lipase. What is the significance of this finding?
A5: Asymptomatic elevations in amylase and lipase are the most common grade ≥3 adverse events reported in clinical trials of Cerdulatinib. While often not associated with clinical pancreatitis in humans, it indicates a potential effect on the pancreas.
-
Troubleshooting Steps:
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Clinical observation: Closely monitor animals for any signs of abdominal pain, hunched posture, or changes in appetite.
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Histopathology: At the end of the study, or if animals are euthanized due to declining health, a thorough histopathological examination of the pancreas is crucial to assess for any signs of inflammation or cellular damage.
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Dose adjustment: In clinical settings, these elevations were often managed by dose interruption and did not always recur upon re-challenge. A similar strategy of temporary dose interruption could be considered in animal models if the elevations are significant or accompanied by clinical signs.
-
Data on Clinically Observed Toxicities
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in clinical trials of Cerdulatinib. This data should be used to guide the design of monitoring plans for preclinical studies.
| Toxicity Category | Adverse Event | Grade ≥3 Incidence (Range from selected studies) | Citation(s) |
| Pancreatic | Lipase increase | 18% - 27% | |
| Amylase increase | 10% - 23.1% | ||
| Gastrointestinal | Diarrhea | 8% - 12% | |
| Nausea | 7% | ||
| Hematologic | Anemia | 7% - 20% | |
| Neutropenia | 8% - 18% | ||
| Constitutional | Fatigue | 6% | |
| Infections | Pneumonia/Sepsis | 5% - 29% |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
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Objective: To monitor for signs of toxicity in rodents treated with Cerdulatinib.
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Methodology:
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Observations should include changes in posture, activity level, grooming, fur condition, and any signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal at least twice weekly. A body weight loss of >15-20% from baseline is a common endpoint criterion.
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Food and Water Consumption: Monitor and record food and water consumption, as significant changes can be an early indicator of toxicity.
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Hematology: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly) for complete blood count (CBC) analysis.
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Clinical Chemistry: At the same time points as hematology, collect plasma or serum for analysis of key clinical chemistry parameters, including amylase, lipase, alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine.
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Terminal Procedures: At the end of the study, perform a complete gross necropsy. Collect major organs and tissues, with a particular focus on the gastrointestinal tract, pancreas, bone marrow, spleen, and liver, for histopathological analysis.
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Protocol 2: Assessment of Gastrointestinal Toxicity
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Objective: To specifically assess and quantify gastrointestinal toxicity.
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Methodology:
-
Fecal Scoring: Observe and score fecal consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=diarrhea).
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Gastrointestinal Histopathology: At necropsy, carefully examine the entire gastrointestinal tract. Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological evaluation. Look for signs of inflammation, epithelial damage, and changes in villus architecture.
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Intestinal Permeability Assay: In cases of severe diarrhea, consider performing an in vivo intestinal permeability assay (e.g., using FITC-dextran) to assess gut barrier function.
-
Visualizations
Caption: Cerdulatinib inhibits both SYK and JAK signaling pathways.
Caption: Generalized workflow for in vivo toxicity monitoring.
Cerdulatinib dose-response curve inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerdulatinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments, with a focus on resolving dose-response curve inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is Cerdulatinib and what is its mechanism of action?
Cerdulatinib is an orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1] It demonstrates inhibitory activity against JAK1, JAK2, JAK3, and TYK2 in biochemical assays.[1] At the cellular level, it primarily targets SYK, JAK1/JAK3, and TYK2, with less activity against JAK2-mediated signaling.[1] By inhibiting these kinases, Cerdulatinib can block signaling pathways crucial for the survival and proliferation of certain cancer cells, particularly B-cell malignancies.[1]
Q2: In which types of cancer cell lines has Cerdulatinib shown activity?
Cerdulatinib has demonstrated broad anti-tumor activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL).[2] It has also shown efficacy in Adult T-cell Leukemia/Lymphoma (ATLL) cell lines and has been investigated in various other hematological malignancies.[3]
Q3: What are the typical IC50 values for Cerdulatinib in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Cerdulatinib can vary depending on the cell line and the assay conditions. For a panel of DLBCL cell lines, IC50 values from MTT assays after 72 hours of treatment were generally at or below ~2 µM.[2]
Data Presentation: Cerdulatinib IC50 in DLBCL Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| LY3 | ABC | ~0.29 |
| DHL2 | ABC | ~1.80 |
| HBL1 | ABC | ~0.50 |
| U2932 | ABC | ~1.20 |
| LY10 | ABC | ~0.80 |
| DHL4 | GCB | ~0.60 |
| DHL6 | GCB | ~0.70 |
| LY1 | GCB | ~1.50 |
| LY4 | GCB | ~2.10 |
| LY7 | GCB | ~1.90 |
| LY8 | GCB | ~1.30 |
| LY18 | GCB | ~1.60 |
| Data is approximate and sourced from published literature.[2] Actual IC50 values may vary based on experimental conditions. |
Troubleshooting Guide for Dose-Response Curve Inconsistencies
Issue 1: Higher than expected IC50 values or poor potency.
Q: My dose-response curve for Cerdulatinib shows a rightward shift, indicating lower potency than reported in the literature. What could be the cause?
A: Several factors can contribute to an apparent decrease in Cerdulatinib's potency:
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Serum Protein Binding: Cerdulatinib, like many kinase inhibitors, may bind to serum proteins (e.g., albumin) in the cell culture medium.[3][4][5] This binding reduces the free concentration of the drug available to interact with its targets within the cells.
-
Recommendation: Perform experiments in low-serum or serum-free media to assess the intrinsic activity of Cerdulatinib. If serum is required for cell viability, consider performing a serum-shift assay to quantify the impact of serum proteins on the IC50 value.
-
-
High Cell Density: A high density of cells at the time of treatment can lead to a higher IC50 value. This can be due to a higher number of target molecules relative to the drug concentration or alterations in cell signaling pathways in dense cultures.
-
Recommendation: Optimize cell seeding density to ensure that cells are in the logarithmic growth phase and not overly confluent at the time of drug addition and during the assay period.
-
-
Drug Stability and Solubility: Cerdulatinib should be properly dissolved and stored to maintain its activity. Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its potency.
-
Recommendation: Ensure Cerdulatinib is fully dissolved in a suitable solvent, such as DMSO, before further dilution in culture medium. Visually inspect for any precipitation, especially in the highest concentrations.
-
Issue 2: Atypical or non-sigmoidal dose-response curve shape.
Q: My dose-response curve for Cerdulatinib is not a typical sigmoidal shape. I'm observing a U-shaped or biphasic curve. What does this indicate?
A: Atypical dose-response curves can be indicative of several phenomena:
-
Off-Target Effects: Cerdulatinib is a dual SYK/JAK inhibitor but also has activity against other kinases at higher concentrations.[2] At certain concentrations, off-target effects could lead to cellular responses that counteract the primary inhibitory effect, resulting in a non-monotonic curve. Hormetic effects, where a low dose of a substance can have a stimulatory effect while a high dose is inhibitory, have been observed with some drugs.[6]
-
Recommendation: Carefully examine the cellular phenotype at the concentrations where the atypical response is observed. Consider using more specific inhibitors for SYK or JAK to dissect the contributions of each pathway to the observed phenotype.
-
-
Cellular Heterogeneity: A heterogeneous cell population may contain subpopulations with different sensitivities to Cerdulatinib. This can result in a complex dose-response curve that is not well-described by a simple sigmoidal model.
-
Recommendation: If possible, use single-cell cloning to generate a more homogeneous cell population for your experiments.
-
-
Assay Artifacts: Some cell viability assays can be prone to artifacts that may lead to unusual curve shapes. For example, some compounds can interfere with the chemistry of the MTT assay.
-
Recommendation: Confirm your findings using an alternative viability assay that relies on a different principle (e.g., a resazurin-based assay or an ATP-based assay).
-
Issue 3: Poor reproducibility between experiments.
Q: I am having trouble reproducing my Cerdulatinib dose-response curves between experiments. What are the likely sources of variability?
A: Poor reproducibility is a common challenge in cell-based assays. Key factors to control include:
-
Cell Passage Number and Health: The phenotype and drug sensitivity of cell lines can change with increasing passage number. Cells that are unhealthy or stressed will respond differently to drug treatment.
-
Recommendation: Use cells within a defined low passage number range for all experiments. Regularly monitor cell health and morphology.
-
-
Inconsistent Assay Timing: The duration of drug exposure and the timing of assay readout can significantly impact the results, especially for compounds that affect cell proliferation.
-
Recommendation: Standardize all incubation times precisely.
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of Cerdulatinib can lead to significant variability in the dose-response curve.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.
-
-
Variability in Reagents: Lot-to-lot variability in serum, media, and assay reagents can contribute to inconsistent results.
-
Recommendation: Qualify new lots of critical reagents to ensure consistency with previous batches.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a study investigating Cerdulatinib in DLBCL cell lines.[2]
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. The final volume in each well should be 100 µL.
-
Drug Treatment: Prepare a serial dilution of Cerdulatinib in culture medium. Add the diluted Cerdulatinib to the appropriate wells. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of Cerdulatinib on BCR and JAK-STAT signaling.[2]
-
Cell Treatment: Culture DLBCL cells and treat with the desired concentrations of Cerdulatinib or vehicle control for the specified duration (e.g., 30 minutes for signaling inhibition studies).
-
Cell Stimulation (Optional): To study the inhibition of stimulated signaling, treat cells with an appropriate stimulus, such as anti-IgM/IgG for BCR pathway activation or IL-6/IL-10 for JAK-STAT pathway activation, for a short period (e.g., 24 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-SYK, SYK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Cerdulatinib Signaling Pathway Inhibition
Caption: Cerdulatinib's dual inhibition of SYK and JAK signaling pathways.
Troubleshooting Workflow for Dose-Response Inconsistencies
Caption: A logical workflow for troubleshooting Cerdulatinib dose-response curve issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cerdulatinib batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerdulatinib. The information addresses potential issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of Cerdulatinib in our cell-based assays. What could be the cause?
A1: Inconsistent results between different batches of Cerdulatinib can stem from several factors. These may include variations in purity, the presence of impurities or residual solvents from the synthesis process, differences in polymorphic form, or degradation of the compound due to improper storage and handling. It is crucial to verify the purity and integrity of each new batch before use.
Q2: How can we qualify a new batch of Cerdulatinib to ensure it is comparable to previous lots?
A2: To qualify a new batch, we recommend a multi-faceted approach. This should include analytical chemistry techniques to confirm identity and purity, and a functional assay to verify biological activity. Comparing the results of these tests to the certificate of analysis (CoA) of a previously validated batch is essential.
Q3: What are the recommended storage and handling conditions for Cerdulatinib to minimize variability?
A3: To maintain the stability and activity of Cerdulatinib, it should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).[1] Stock solutions, once prepared, should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Protect the compound from light and moisture. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common solvent.[2]
Q4: Can the physical properties of the Cerdulatinib powder differ between batches?
A4: Yes, variations in the manufacturing process can lead to differences in physical properties such as color, particle size, and crystal form (polymorphism). While minor variations in appearance may not impact activity, significant differences should be investigated as they could affect solubility and bioavailability in some experimental systems.
Troubleshooting Guides
Issue 1: Reduced Potency or Activity in a New Batch of Cerdulatinib
If you observe a decrease in the expected biological activity of a new Cerdulatinib batch, consider the following troubleshooting steps:
-
Verify Compound Identity and Purity: Use analytical methods to confirm that the compound is indeed Cerdulatinib and meets the expected purity specifications.
-
Assess Functional Activity: Perform a dose-response experiment in a well-characterized in vitro assay to determine the IC50 value of the new batch and compare it to a previously validated lot.
-
Check for Degradation: Improper storage or handling can lead to compound degradation. Prepare fresh stock solutions from the powder and repeat the experiment.
-
Review Experimental Protocol: Ensure that all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are consistent with previous experiments.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Unexpected cytotoxicity or off-target effects may be caused by impurities in a specific batch of Cerdulatinib.
-
Impurity Profiling: Analyze the batch for the presence of residual solvents, starting materials, or by-products from the synthesis process.
-
Compare with a Reference Batch: If possible, compare the cellular phenotype observed with the new batch to that of a trusted reference batch at the same concentration.
-
Titrate the Compound: Perform a dose-response curve to determine if the observed toxicity is concentration-dependent and to identify a potential non-toxic working concentration.
Data Presentation
Table 1: Analytical Methods for Quality Control of Cerdulatinib Batches
| Parameter | Analytical Method | Purpose | Acceptance Criteria (Typical) |
| Identity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of Cerdulatinib.[3] | Spectrum/retention time matches reference standard. |
| Purity | HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC) | Quantifies the percentage of Cerdulatinib and detects impurities.[3][4] | ≥98% |
| Residual Solvents | Gas Chromatography (GC) | Detects and quantifies any remaining solvents from the manufacturing process.[5] | Within pharmacopeial limits (e.g., USP <467>). |
| Water Content | Karl Fischer Titration | Measures the amount of water in the powder, which can affect stability.[5] | ≤0.5% |
| Biological Activity | In vitro Kinase Assay (SYK, JAK1, JAK3, TYK2) | Determines the functional potency (e.g., IC50) of the compound. | IC50 value within a specified range of the reference standard. |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol outlines a general procedure to determine the IC50 value of Cerdulatinib against its target kinases.
-
Prepare Reagents:
-
Kinase buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[6]
-
Recombinant human SYK, JAK1, JAK3, or TYK2 enzyme.
-
Substrate peptide or protein.
-
ATP solution (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection methods like ADP-Glo™).
-
Cerdulatinib stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
-
-
Assay Procedure:
-
Add kinase, substrate, and Cerdulatinib (or vehicle control) to a reaction plate and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer or a specific stop reagent).
-
-
Detection and Analysis:
-
If using radiolabeled ATP, separate the phosphorylated substrate by SDS-PAGE and quantify using a phosphorimager.[6]
-
For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit.
-
Plot the percentage of kinase inhibition versus the logarithm of Cerdulatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of Cerdulatinib on the phosphorylation of downstream signaling proteins in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line) to logarithmic growth phase.
-
Starve the cells if necessary to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of Cerdulatinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for BCR pathway activation) to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-SYK, phospho-STAT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.[8]
-
Mandatory Visualizations
Caption: Cerdulatinib dual-inhibits SYK and JAK kinases.
Caption: Troubleshooting workflow for Cerdulatinib batch variability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. 小分子分析与质控 [sigmaaldrich.cn]
- 4. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. In vitro kinase activity assay [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Cerdulatinib and Viral Reactivation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the topic of Cerdulatinib and its relationship with viral reactivation. The information is presented in a question-and-answer format to address specific issues and observations that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cerdulatinib?
Cerdulatinib is a small molecule inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2][3] Specifically, it inhibits SYK, JAK1, JAK3, and Tyrosine Kinase 2 (TYK2).[3] This dual inhibition allows Cerdulatinib to block signaling from both the B-cell receptor (BCR) and various cytokine receptors that are crucial for the survival and proliferation of certain malignant cells.[1][3]
Q2: What is the observed relationship between Cerdulatinib treatment and viral reactivation in vivo?
Clinical trial data for Cerdulatinib in the treatment of Peripheral T-cell Lymphoma (PTCL) have reported instances of viral reactivation, particularly of the Epstein-Barr virus (EBV).[4] In one Phase 2a study, eight cases of EBV reactivation were observed.[4] This suggests that while Cerdulatinib is being investigated for its anti-cancer properties, its immunomodulatory effects can lead to the reactivation of latent viruses. It is important to note that Cerdulatinib is not used to treat viral reactivation; rather, viral reactivation can be a side effect of the therapy.
Q3: Why might Cerdulatinib lead to viral reactivation?
The JAK-STAT signaling pathway, which Cerdulatinib inhibits, plays a critical role in the innate immune response to viral infections.[5] Cytokines signal through JAKs to activate STATs, which in turn regulate the expression of genes involved in antiviral defense.[2] By inhibiting JAKs, Cerdulatinib can suppress these crucial immune surveillance mechanisms. This immunosuppression can create an environment where latent viruses, such as EBV, can escape immune control and begin to replicate, leading to reactivation.
Q4: Are there any contexts where Cerdulatinib is used to combat a virus-related condition?
Yes, Cerdulatinib has shown efficacy against Adult T-cell leukemia/lymphoma (ATLL), which is a malignancy caused by the Human T-cell Leukemia Virus type 1 (HTLV-1).[6][7] In this context, Cerdulatinib is not targeting viral reactivation but rather the cancerous T-cells that are transformed by the virus. The proliferation of these cancer cells is dependent on signaling pathways, including JAK/STAT, that are inhibited by Cerdulatinib.[6]
Q5: What are the key signaling pathways inhibited by Cerdulatinib?
Cerdulatinib simultaneously inhibits the B-cell receptor (BCR) signaling pathway via SYK and cytokine signaling pathways via JAKs. The inhibition of SYK affects downstream molecules like PLCγ2, AKT, and ERK.[3] The inhibition of JAKs blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2]
Troubleshooting Guide
Issue: Unexplained fever or signs of infection are observed in animal models during Cerdulatinib treatment.
Possible Cause: This could be a sign of viral reactivation (e.g., EBV in relevant models) or other opportunistic infections due to the immunosuppressive effects of Cerdulatinib.[4]
Suggested Action:
-
Monitor Viral Load: Implement regular monitoring of viral loads for relevant latent viruses using quantitative PCR (qPCR) on blood or tissue samples.
-
Symptomatic Treatment: If viral reactivation is confirmed, consider temporarily interrupting Cerdulatinib dosing and administering appropriate antiviral therapy. In clinical settings with EBV reactivation, rituximab has been used.[4]
-
Prophylaxis: For future experiments, consider implementing antimicrobial or antiviral prophylaxis, especially in heavily pre-treated or immunocompromised animal models.[4]
Issue: Sub-optimal anti-tumor efficacy of Cerdulatinib in a virus-associated cancer model.
Possible Cause:
-
Drug Dosage and Administration: The dose or frequency of Cerdulatinib administration may not be optimal for the specific model.
-
Tumor Microenvironment: The tumor microenvironment may provide survival signals that are not fully blocked by Cerdulatinib alone.
Suggested Action:
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose of Cerdulatinib in your model.
-
Combination Therapy: Consider combining Cerdulatinib with other agents. For example, in Chronic Lymphocytic Leukemia (CLL) models, Cerdulatinib has shown synergy with the BCL-2 inhibitor venetoclax.[2]
Data Presentation
Table 1: Summary of Cerdulatinib's Effect on HTLV-1-Infected T-Cell Lines
| Parameter | Effect of Cerdulatinib | Reference |
| Cell Proliferation | Potent suppression | [6] |
| Cell Viability | Reduction | [6] |
| Cell Cycle | Arrest in G2/M phase | [6] |
| Apoptosis | Induction | [6][7] |
| SYK/JAK/STAT Signaling | Suppression | [6] |
Table 2: Observed Viral Reactivation Events in a Phase 2a Study of Cerdulatinib in PTCL
| Type of Infection | Number of Events | Reference |
| EBV Reactivation | 8 | [4] |
| P. jirovecii Infection | 2 | [4] |
| Nocardiosis | 1 | [4] |
Experimental Protocols
Protocol: In Vivo Efficacy of Cerdulatinib in a Murine Xenograft Model of ATLL
This protocol is based on the methodology described in the study by Ishida et al., 2018.[7]
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: HUT-102 (an ATLL cell line).
-
Tumor Implantation: Subcutaneously transplant HUT-102 cells into the mice.
-
Treatment Group: Orally administer 35 mg/kg of Cerdulatinib five times per week.
-
Control Group: Orally administer the vehicle solution.
-
Monitoring:
-
Measure tumor volume and weight regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect tumor specimens.
-
Perform histological analysis and TUNEL assays on the tumor tissue to assess apoptosis.[7]
-
Perform western blot analysis on tumor lysates to evaluate the phosphorylation status of proteins in the SYK and JAK/STAT pathways.
-
Visualizations
Caption: Cerdulatinib's dual inhibition of SYK and JAK signaling pathways.
Caption: Workflow for monitoring viral reactivation during in vivo Cerdulatinib studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-adult T‑cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Cerdulatinib and Venetoclax Combination Therapy: A New Frontier in Chronic Lymphocytic Leukemia?
A Preclinical Rationale for a Novel Combination in Relapsed/Refractory Chronic Lymphocytic Leukemia
For patients with Chronic Lymphocytic Leukemia (CLL) who have relapsed or become refractory to initial treatments, the therapeutic landscape is continually evolving. While significant advancements have been made with targeted agents, there remains a critical need for novel strategies to overcome resistance and improve long-term outcomes. The combination of cerdulatinib, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, with venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, represents a promising, albeit clinically unproven, approach. This guide provides a comprehensive overview of the preclinical rationale for this combination, alongside a detailed comparison with established therapies, supported by experimental data from pivotal clinical trials.
The Synergistic Potential of Dual Pathway Inhibition
Cerdulatinib's unique mechanism of action, targeting both the B-cell receptor (BCR) and cytokine signaling pathways, offers a multi-pronged attack on CLL cell survival.[1] Preclinical studies have shown that by inhibiting SYK, cerdulatinib disrupts BCR signaling, a key driver of CLL cell proliferation and survival.[2] Simultaneously, its JAK inhibition attenuates signals from the tumor microenvironment that promote cancer cell growth.[3]
Venetoclax, on the other hand, directly induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.[4] However, resistance to venetoclax can emerge, often driven by the upregulation of other anti-apoptotic proteins like MCL-1.[1] Preclinical evidence suggests that cerdulatinib can downregulate MCL-1, thereby potentially resensitizing CLL cells to venetoclax-induced apoptosis.[2] This synergistic interaction forms the basis of the scientific interest in this combination therapy.[5]
A Comparative Look: Efficacy and Safety of Established Therapies
While clinical data for the cerdulatinib-venetoclax combination in CLL are not yet available, a robust body of evidence exists for several approved therapies for relapsed/refractory CLL. These primarily include combinations of venetoclax with anti-CD20 monoclonal antibodies and various Bruton's tyrosine kinase (BTK) inhibitors.
Venetoclax-Based Combination Therapies
The addition of an anti-CD20 antibody, such as rituximab or obinutuzumab, to venetoclax has been shown to significantly improve outcomes.
Table 1: Efficacy of Venetoclax Combination Therapies in Relapsed/Refractory CLL
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Progression-Free Survival (PFS) |
| MURANO | Venetoclax + Rituximab | 92%[5] | 26.8% | Not Reached (at 23 months)[5] |
| Bendamustine + Rituximab | 72%[5] | 8.2% | 18.1 months[5] | |
| Real-world Data (CORE study) | Venetoclax-based therapy (after BTKi) | 78.0%[6] | 43.3%[6] | 43.2 months[6] |
Table 2: Safety Profile of Venetoclax + Rituximab (MURANO trial)
| Adverse Event (Grade ≥3) | Venetoclax + Rituximab (n=194) | Bendamustine + Rituximab (n=188) |
| Neutropenia | 59.8% | 38.8% |
| Anemia | 18.0% | 21.8% |
| Thrombocytopenia | 13.9% | 26.1% |
| Infections | 21.1% | 21.8% |
| Tumor Lysis Syndrome (TLS) | 3.1% (clinical) | 1.1% (clinical) |
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, have become a cornerstone of CLL treatment.[7] They offer a continuous treatment approach and have demonstrated significant efficacy in the relapsed/refractory setting.
Table 3: Efficacy of BTK Inhibitors in Relapsed/Refractory CLL
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| RESONATE | Ibrutinib | 90% | Not Reached (at 16 months) |
| Ofatumumab | 25% | 8.1 months | |
| ALPINE | Zanubrutinib | 86.2% | Not Reached (at 29.6 months) |
| Ibrutinib | 75.7% | 35.0 months | |
| ELEVATE-RR | Acalabrutinib | 94.9% | Not Reached |
| Ibrutinib | 94.9% | Not Reached |
Table 4: Common Grade ≥3 Adverse Events with BTK Inhibitors
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation | 3-16% | 3-5% | 2-3% |
| Hypertension | 14-29% | 4-9% | 11-14% |
| Bleeding | 3-6% | 2-4% | 3-5% |
| Infections | 21-57% | 15-25% | 13-22% |
Experimental Protocols: A Look Inside the Pivotal Trials
Understanding the methodologies behind the clinical data is crucial for a comprehensive comparison.
MURANO Trial (Venetoclax + Rituximab)
-
Study Design: A Phase 3, open-label, randomized, multicenter trial.[5]
-
Patient Population: 389 patients with relapsed or refractory CLL who had received at least one prior therapy.[5]
-
Treatment Arms:
-
Venetoclax (daily oral dose of 400 mg after a 5-week ramp-up) plus rituximab (intravenous infusion for 6 cycles).
-
Bendamustine (intravenous infusion for 6 cycles) plus rituximab.[5]
-
-
Primary Endpoint: Investigator-assessed progression-free survival.[1]
-
Key Secondary Endpoints: Overall survival, overall response rate, and complete remission rate.
ALPINE Trial (Zanubrutinib vs. Ibrutinib)
-
Study Design: A Phase 3, randomized, open-label, global trial.
-
Patient Population: 652 patients with relapsed or refractory CLL/SLL.
-
Treatment Arms:
-
Zanubrutinib (160 mg orally twice daily).
-
Ibrutinib (420 mg orally once daily).
-
-
Primary Endpoint: Overall response rate.
-
Key Secondary Endpoints: Progression-free survival, duration of response, and safety.
Visualizing the Science: Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the key concepts.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of cerdulatinib on SYK.
Caption: JAK-STAT signaling pathway and the inhibitory action of cerdulatinib on JAK.
Caption: Proposed synergistic mechanism of cerdulatinib and venetoclax in inducing apoptosis in CLL cells.
Caption: A hypothetical workflow for a Phase 3 clinical trial comparing cerdulatinib and venetoclax with standard of care.
The Path Forward: Awaiting Clinical Validation
The combination of cerdulatinib and venetoclax holds considerable theoretical promise for patients with relapsed/refractory CLL. The preclinical data suggest a potent synergy that could potentially overcome known resistance mechanisms to venetoclax. However, without data from human clinical trials, this remains a compelling hypothesis.
For researchers and drug development professionals, the key takeaway is the importance of innovative combination strategies that target multiple, non-overlapping survival pathways in cancer cells. The established efficacy and manageable safety profiles of venetoclax-based combinations and BTK inhibitors set a high bar for any new therapeutic regimen. The future clinical development of cerdulatinib, both as a single agent and in combination, will be critical in determining its place in the evolving treatment paradigm for Chronic Lymphocytic Leukemia. An ongoing phase 1/2a clinical trial is evaluating cerdulatinib in patients with relapsed/refractory CLL, among other B-cell malignancies (NCT01994382).[8][9] The results of this and future studies will be eagerly anticipated by the hematology community.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Efficacy and safety of new-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia/small lymphocytic lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cerdulatinib and Ruxolitinib in JAK-Dependent Pathways
In the landscape of targeted therapies for hematological malignancies and inflammatory disorders, inhibitors of the Janus kinase (JAK) signaling pathways have emerged as a cornerstone of treatment. This guide provides a detailed comparison of two prominent kinase inhibitors: Cerdulatinib, a dual spleen tyrosine kinase (SYK) and JAK inhibitor, and Ruxolitinib, a selective JAK1/2 inhibitor. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to evaluate their activity.
Mechanism of Action: Targeting the JAK-STAT Signaling Cascade
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases.[4][5] Both Cerdulatinib and Ruxolitinib exert their therapeutic effects by inhibiting key components of this pathway, albeit with different target specificities.
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][4][6] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and activation, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This disruption of the JAK-STAT cascade inhibits the transcription of genes involved in cell growth and inflammation.[1][4]
Cerdulatinib, on the other hand, is a dual inhibitor, targeting not only members of the JAK family (JAK1, JAK2, JAK3, and TYK2) but also spleen tyrosine kinase (SYK).[7][8][9] This broader inhibitory profile allows Cerdulatinib to simultaneously block signaling from both cytokine receptors (via JAKs) and the B-cell receptor (via SYK), offering a multi-pronged approach to disrupting cancer cell survival and proliferation signals.[7][9][10]
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the in vitro inhibitory activities of Cerdulatinib and Ruxolitinib against key kinases and their effects on downstream cellular processes.
Table 1: Kinase Inhibition Profile (IC50 values in nM)
| Kinase | Cerdulatinib (nM) | Ruxolitinib (nM) |
| JAK1 | 12[7][8] | 3.3[1][6] |
| JAK2 | 6[8] | 2.8[1][6] |
| JAK3 | 8[8] | 428[1] |
| TYK2 | 0.5[8] | 19[1] |
| SYK | 32[7][8] | >1000 (not a primary target) |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate greater potency.
Table 2: Cellular Activity and Downstream Effects
| Feature | Cerdulatinib | Ruxolitinib |
| STAT Phosphorylation Inhibition | Potently inhibits IL-4 and IL-6 induced phosphorylation of STAT6 and STAT3, respectively.[11] In some cases, it completely blocks cytokine-stimulated p-STAT3.[7] | Inhibits IL-6 induced STAT3 phosphorylation.[1] In glioma cells, 200 nM ruxolitinib significantly decreased p-STAT1 and p-STAT3 levels.[12] |
| Cell Proliferation | Induces cell cycle arrest and inhibits proliferation in various B-cell lymphoma and chronic lymphocytic leukemia (CLL) cell lines.[7][11] | Inhibits proliferation of JAK2V617F-expressing cells with an IC50 of 100-130 nM.[1] |
| Apoptosis | Induces apoptosis in DLBCL and CLL cells, associated with PARP cleavage and downregulation of MCL-1.[7][11] | Induces apoptosis in malignant cells.[1][4] |
| Clinical Applications | Investigated in relapsed/refractory B- and T-cell malignancies.[13][14] | Approved for myelofibrosis, polycythemia vera, and graft-versus-host disease.[2][15] |
Experimental Methodologies
The data presented in this guide are derived from various preclinical studies employing standardized experimental protocols. Below are detailed methodologies for key experiments used to assess the efficacy of Cerdulatinib and Ruxolitinib.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagents and Materials: Purified recombinant human kinases (e.g., JAK1, JAK2, SYK), corresponding peptide substrates, ATP, kinase buffer, and the test compounds (Cerdulatinib and Ruxolitinib).
-
Procedure:
-
The kinase is pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 15 minutes) at room temperature in a kinase reaction buffer.
-
The enzymatic reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Western Blotting for STAT Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated STAT proteins in cells following treatment with an inhibitor.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.jakafi.com [hcp.jakafi.com]
- 3. PathWhiz [pathbank.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Portola Pharmaceuticals Presents New Interim Data from Ongoing Phase 2a Study of its Oral SYK/JAK Inhibitor Cerdulatinib in Heavily Pre-Treated T-Cell Malignancies [prnewswire.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Validating Cerdulatinib Target Engagement: A Comparative Guide to Whole Blood Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cerdulatinib's performance in whole blood assays against other kinase inhibitors, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of Cerdulatinib's target engagement in a physiologically relevant context.
Cerdulatinib is a novel, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs), with potent activity against JAK1, JAK3, and TYK2 while largely sparing JAK2.[1][2][3] This dual inhibitory action allows Cerdulatinib to simultaneously suppress the B-cell receptor (BCR) signaling pathway, crucial for the survival and proliferation of malignant B-cells, and cytokine-mediated signaling pathways that contribute to inflammation and cell survival.[4][5] Validating the engagement of Cerdulatinib with its intended targets in a complex biological matrix like whole blood is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship and for predicting clinical efficacy.
Comparative Analysis of Kinase Inhibitors
Whole blood assays offer a significant advantage by preserving the native cellular environment, providing a more accurate representation of a drug's activity in vivo. Phospho-flow cytometry is a powerful technique used in these assays to measure the phosphorylation status of specific intracellular proteins, thereby quantifying the inhibition of signaling pathways in response to a drug.
Below is a comparative summary of Cerdulatinib and other relevant kinase inhibitors, detailing their primary targets and reported efficacy in inhibiting specific signaling pathways in whole blood or relevant primary cells.
| Drug | Primary Target(s) | Assay System | Measured Endpoint | Reported IC50/Efficacy |
| Cerdulatinib | SYK, JAK1, JAK3, TYK2 | Human Whole Blood | Inhibition of BCR, IL-2, IL-4, and IL-6 signaling pathways (phosphorylation events) | 0.27 to 1.11 µmol/L[2] |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Peripheral Blood Mononuclear Cells (PBMCs) from patients | BTK occupancy | Full occupancy at 560mg dose, 4 hours post-administration[6] |
| Ruxolitinib | JAK1, JAK2 | Ba/F3 cells transformed with ETV6-JAK2 | Inhibition of cell proliferation and survival | IC50 = 370 nM[7][8] |
| Fostamatinib | SYK | Not specified | SYK inhibition | Potent SYK inhibitor[3] |
| Entospletinib | SYK | Not specified | SYK inhibition | Selective SYK inhibitor[3] |
Experimental Protocols
Whole Blood Phospho-Flow Cytometry Assay for Cerdulatinib Target Engagement
This protocol outlines a method to assess the inhibitory activity of Cerdulatinib on SYK and JAK signaling pathways in human whole blood.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes
-
Cerdulatinib
-
Stimulants: Anti-IgM/IgG, Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells)
-
Phosphorylated proteins (e.g., p-SYK, p-STAT3, p-STAT5, p-STAT6)
-
-
Flow cytometer
Procedure:
-
Compound Incubation:
-
Aliquot 100 µL of whole blood into 1.5 mL microcentrifuge tubes.
-
Add varying concentrations of Cerdulatinib (or vehicle control) to the blood samples.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add the appropriate stimulant to each tube to activate specific pathways:
-
Anti-IgM/IgG to stimulate the BCR pathway (SYK).
-
IL-2, IL-4, or IL-6 to stimulate the JAK/STAT pathways.
-
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Lysis:
-
Add 1 mL of pre-warmed Fixation/Lysis Buffer to each tube.
-
Vortex gently and incubate for 10-15 minutes at 37°C to lyse red blood cells and fix the leukocytes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 1 mL of PBS containing 1% BSA.
-
-
Antibody Staining:
-
Resuspend the permeabilized cells in 100 µL of staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies (cell surface and intracellular phospho-proteins).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the specific leukocyte populations (e.g., CD19+ B-cells, CD3+ T-cells) and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of phosphorylation for each Cerdulatinib concentration relative to the stimulated vehicle control.
-
Determine the IC50 value of Cerdulatinib for each signaling pathway.
-
Visualizing Cerdulatinib's Mechanism and Assay Workflow
To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Cerdulatinib's dual inhibition of SYK and JAK pathways.
Caption: Workflow for Cerdulatinib target engagement assay.
Conclusion
The validation of Cerdulatinib's target engagement in whole blood assays provides crucial data for its clinical development. The dual inhibition of SYK and JAK signaling pathways, as demonstrated through techniques like phospho-flow cytometry, underscores its potential as a therapeutic agent in hematological malignancies. The provided protocols and comparative data serve as a valuable resource for researchers aiming to evaluate Cerdulatinib and other kinase inhibitors in a physiologically relevant setting. The correlation between the extent of target inhibition in these assays and clinical response highlights the importance of such translational studies.[2]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cerdulatinib and Duvelisib in the Management of Relapsed Follicular Lymphoma
Follicular lymphoma (FL) is the most prevalent indolent non-Hodgkin lymphoma, characterized by a relapsing and remitting clinical course. While initial therapies are often effective, the majority of patients eventually relapse, necessitating subsequent lines of treatment. For patients with relapsed or refractory (R/R) FL, novel targeted therapies have emerged as crucial alternatives to conventional chemotherapy. This guide provides a detailed comparison of two such agents, Cerdulatinib and Duvelisib, focusing on their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Mechanism of Action
Cerdulatinib: Cerdulatinib is an oral, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, TYK2).[1][2] This dual inhibition targets two critical signaling pathways in B-cell malignancies. The SYK pathway is a key component of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells.[1][2][3] The JAK/STAT pathway, activated by cytokines like IL-4, also provides pro-survival signals to lymphoma cells.[1][2] By inhibiting both pathways, Cerdulatinib aims to achieve a more comprehensive blockade of tumor growth signals.[3]
Duvelisib: Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[4][5] The PI3K-δ isoform is predominantly expressed in hematopoietic cells and is a critical component of the BCR signaling pathway, promoting the survival and proliferation of malignant B-cells.[4][6] The PI3K-γ isoform is involved in chemokine signaling and plays a role in the tumor microenvironment by mediating the migration of T-cells and macrophages.[4][7] By inhibiting both isoforms, Duvelisib not only directly targets the lymphoma cells but also modulates the supportive tumor microenvironment.[4]
Clinical Efficacy in Relapsed Follicular Lymphoma
The clinical performance of Cerdulatinib and Duvelisib in patients with R/R FL has been evaluated in separate clinical trials. A direct head-to-head comparison is not available; therefore, the data presented is from their respective key studies.
Cerdulatinib Clinical Trial Data
Data for Cerdulatinib comes from a Phase 2a study (NCT01994382) which evaluated the drug as a monotherapy and in combination with rituximab.[8]
Duvelisib Clinical Trial Data
Duvelisib's efficacy was primarily assessed in the Phase 2 DYNAMO study (NCT01882803), which enrolled patients with indolent non-Hodgkin lymphoma who were refractory to rituximab and chemotherapy or radioimmunotherapy.[9][10] A separate Phase 2 trial (NCT04707079) evaluated its efficacy in Chinese patients.[11] It is important to note that in December 2021, the indication for Duvelisib in R/R FL was voluntarily withdrawn from the US market.[9]
Table 1: Comparison of Clinical Efficacy
| Efficacy Endpoint | Cerdulatinib (Monotherapy)[1][8] | Cerdulatinib + Rituximab[1][8] | Duvelisib (DYNAMO Study)[9][10] | Duvelisib (Chinese Patients)[11] |
| Overall Response Rate (ORR) | 45% - 52.9% | 59% - 76.9% | 42% | 83% |
| Complete Response (CR) | 12.5% | 11.7% | 1% | 30.4% (7/23) |
| Partial Response (PR) | 32.5% | 47% | 41% | 52.2% (12/23) |
| Median Duration of Response (DoR) | Not Reached (at 21.2 mo follow-up) | 16.6 months | 10 months | Not Reached |
| Median Progression-Free Survival (PFS) | 12.7 months | 18.3 months | 9.5 months | Not Reached |
Safety and Tolerability
The safety profiles of both agents are critical considerations in the long-term management of R/R FL.
Cerdulatinib Safety Profile
The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) observed in the Phase 2a study included lipase increase, neutropenia, and diarrhea.[1][2] Increases in amylase and lipase were generally asymptomatic and not associated with clinical pancreatitis.[8]
Duvelisib Safety Profile
Duvelisib's safety profile is marked by a boxed warning for potentially fatal or serious toxicities, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[9] The most frequent adverse events are immune-mediated toxicities.[6]
Table 2: Comparison of Common Grade 3+ Adverse Events
| Adverse Event (Grade ≥3) | Cerdulatinib (All Cohorts)[1][12] | Duvelisib (DYNAMO & DUO Trials)[6][9] | Duvelisib (Chinese Patients)[11] |
| Neutropenia | 18% | ~25-30% | 70% |
| Diarrhea / Colitis | 12% | ~15-18% | Not Reported as >20% |
| Pneumonia / Infections | 5% (Pneumonia) | ~17-31% | Not Reported as >20% |
| Increased Lipase / Amylase | 27% (Lipase), 10% (Amylase) | Not a prominent reported AE | Not Reported as >20% |
| Rash | Not Reported ≥5% | ~5% | 22% (any grade), <5% (Grade ≥3) |
| Hepatotoxicity (ALT/AST increase) | Not Reported ≥5% | ~10-20% | 48% (ALT), 44% (AST) |
| Hypertension | 8% | Not a prominent reported AE | Not Reported as >20% |
Experimental Protocols
Cerdulatinib Phase 2a Study (NCT01994382) Methodology
-
Study Design: This was a multicenter, single-arm, Phase 2a dose-expansion study.[8]
-
Patient Population: Patients aged ≥18 years with histologically confirmed R/R FL (Grade 1-3A) after at least one prior systemic therapy including an anti-CD20 agent and chemotherapy.[8]
-
Treatment Regimen: Patients were enrolled in a monotherapy cohort or a combination therapy cohort.[8]
-
Primary Endpoint: Investigator-assessed Overall Response Rate (ORR) according to the Lugano criteria.[8]
-
Key Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[8]
Duvelisib DYNAMO Study (NCT01882803) Methodology
-
Study Design: A single-arm, multicenter, Phase 2 clinical trial.[14]
-
Patient Population: The FL cohort included 83 patients with disease refractory to both rituximab and to either chemotherapy or radioimmunotherapy.[9][10]
-
Treatment Regimen: Duvelisib was administered at a dose of 25 mg orally twice daily (BID) until disease progression or unacceptable toxicity.[6]
-
Primary Endpoint: Overall Response Rate (ORR) as determined by an Independent Review Committee (IRC).[9]
-
Key Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[9]
Conclusion
Cerdulatinib and Duvelisib represent two distinct targeted approaches for the treatment of relapsed/refractory follicular lymphoma. Cerdulatinib, with its dual SYK/JAK inhibition, has demonstrated promising and durable responses in a Phase 2a trial, both as a monotherapy and in combination with rituximab, with a manageable safety profile. Duvelisib, a PI3K-δ/γ inhibitor, also showed significant activity, particularly in a study of Chinese patients. However, its use has been associated with a higher risk of serious immune-mediated toxicities, which ultimately led to the voluntary withdrawal of its FL indication in the United States. For researchers and drug development professionals, the comparative data underscores the ongoing challenge of balancing efficacy with long-term safety in this indolent yet incurable malignancy. The distinct mechanisms and safety profiles of these agents highlight the importance of developing novel therapies that can provide durable disease control with improved tolerability.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 5. Duvelisib - Wikipedia [en.wikipedia.org]
- 6. Duvelisib for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma [theoncologynurse.com]
Cerdulatinib as a Second-Line Therapy After B-Cell Receptor (BCR) Inhibitor Failure: A Comparative Guide
The advent of B-cell receptor (BCR) signaling inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, has transformed the treatment landscape for B-cell malignancies. However, the development of resistance or intolerance to these agents presents a significant clinical challenge, necessitating effective second-line therapies. Cerdulatinib, a novel, orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK), offers a unique mechanism of action to overcome resistance and is under evaluation for this patient population. This guide provides a detailed comparison of Cerdulatinib with other therapeutic alternatives, supported by preclinical and clinical data.
Mechanism of Action: Dual SYK/JAK Inhibition
Cerdulatinib is an ATP-competitive kinase inhibitor that simultaneously targets two critical signaling pathways:
-
BCR Signaling via SYK Inhibition: The BCR pathway is crucial for the survival and proliferation of malignant B-cells. SYK is a central kinase in this pathway, positioned upstream of BTK and PI3K.[1] By inhibiting SYK, Cerdulatinib can block signals from the BCR more broadly than inhibitors targeting downstream components, potentially overcoming resistance mechanisms that affect BTK.[1]
-
Cytokine Signaling via JAK Inhibition: Pro-survival signals from the tumor microenvironment, mediated by cytokines like IL-4 and IL-6, are transmitted through the JAK-STAT pathway. These signals can promote resistance to BCR-targeted therapies. Cerdulatinib inhibits JAK1 and JAK3, thereby cutting off this crucial support from the microenvironment.[2][3]
This dual mechanism distinguishes Cerdulatinib from selective BCR pathway inhibitors by concurrently suppressing both tumor-intrinsic and microenvironment-derived survival signals.[1] Preclinical studies have shown that this combined inhibition demonstrates broader anti-tumor activity than selective inhibition of either target alone.[4]
Preclinical Evaluation and Rationale for Overcoming Resistance
Preclinical studies provide a strong basis for Cerdulatinib's use after BCR inhibitor failure. In vitro studies on primary Chronic Lymphocytic Leukemia (CLL) cells demonstrated that Cerdulatinib induces apoptosis and overcomes the pro-survival effects of the tumor microenvironment, a known mechanism of resistance to ibrutinib.[3]
Notably, Cerdulatinib has shown efficacy against cells with the BTK-C481S mutation, the most common mechanism of acquired resistance to ibrutinib.[2] In one study, Cerdulatinib effectively blocked the proliferation of ibrutinib-resistant primary CLL cells and BTK-C481S-transfected lymphoma cells, whereas ibrutinib did not.[2] This suggests a direct ability to circumvent this key resistance pathway.
Clinical Performance of Cerdulatinib
Cerdulatinib has been evaluated in a Phase 1/2a clinical trial (NCT01994382) in patients with relapsed/refractory (r/r) B-cell and T-cell malignancies.[4][5] A significant portion of these patients had received prior therapy with a BTK, PI3K, or BCL-2 inhibitor.[4]
Table 1: Efficacy of Cerdulatinib in Relapsed/Refractory B-Cell Malignancies
| Malignancy | Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Notes |
|---|---|---|---|---|
| CLL/SLL | Heavily pre-treated, including prior BTKi/PI3Ki/BCL2i | 61% | N/A | Durable partial responses observed in patients who relapsed on BTK inhibitors.[4] |
| Follicular Lymphoma (FL) | r/r, 25% with prior BCR pathway inhibitors | 45% (monotherapy) | 12.5% | Responses were durable, with many patients remaining on treatment for over a year.[1] |
| Peripheral T-Cell Lymphoma (PTCL) | r/r, heavily pre-treated | 36.2% | 20.7% (12 of 58) | Notably high ORR of 51.9% in the AITL/TFH subtype.[6][7] |
Data compiled from published results of the NCT01994382 study.[1][4][6][7]
Table 2: Safety Profile of Cerdulatinib (30 mg BID)
| Adverse Event (Any Grade) | Frequency | Grade ≥3 Adverse Event | Frequency (Grade ≥3) |
|---|---|---|---|
| Diarrhea | 42% | Neutropenia | 18% |
| Fatigue | 36% | Lipase Increase (asymptomatic) | 15% |
| Nausea | 32% | Pneumonia | 12% |
| Amylase Increase | 43.1% | Diarrhea | 10% |
| Anemia | 32.3% | Fatigue | 7% |
Data represent the most common adverse events reported in the Phase 2a study. Grade 5 infections were noted in 5 patients (3 in the CLL cohort). Increases in amylase and lipase were generally asymptomatic.[4][6]
Comparative Landscape: Alternatives After BCR Inhibitor Failure
The treatment landscape for patients failing a covalent BTK inhibitor is evolving. Cerdulatinib's potential must be evaluated against other available and emerging therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 1/2a Dose Escalation Study in Participants With CLL, SLL, or NHL [clin.larvol.com]
- 6. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Synergy Screening: Cerdulatinib in Combination with Chemotherapy Agents - A Comparative Guide
This guide provides a comparative overview of the in vitro synergistic potential of Cerdulatinib, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, when combined with various chemotherapy agents. The information is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for hematological malignancies and other cancers.
Cerdulatinib: A Dual Inhibitor of SYK and JAK Pathways
Cerdulatinib is an orally active small molecule that dually targets the SYK and JAK signaling pathways, which are crucial for the survival and proliferation of various cancer cells, particularly in B-cell malignancies.[1][2][3][4] By inhibiting both SYK, a key component of the B-cell receptor (BCR) signaling pathway, and members of the JAK family (JAK1, JAK3, and TYK2), Cerdulatinib disrupts multiple pro-survival signals within cancer cells.[1][4][5][6] This dual mechanism of action provides a strong rationale for its investigation in combination with other anticancer agents.
Summary of Preclinical Synergy Data
While extensive quantitative data from head-to-head in vitro synergy screens of Cerdulatinib with a broad range of chemotherapy agents are not widely available in the public domain, preclinical studies have highlighted promising synergistic interactions with targeted therapies like venetoclax and the potential for enhanced activity with rituximab.
| Combination Agent | Cancer Type | Cell Lines | Observed Effect | Quantitative Data (Combination Index) | Source |
| Venetoclax | Follicular Lymphoma (FL) | WSU-FSCCL, DOHH2, SU-DHL6 | Synergistic induction of apoptosis. Cerdulatinib induced Bim expression, and the combination led to greater antitumor activity in vivo. | Not explicitly reported in abstract. | [7] |
| Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Observed synergy. Cerdulatinib downregulated MCL-1 and BCL-XL. | Not explicitly reported. | [1][8] |
| Rituximab | Follicular Lymphoma (FL) | Xenograft models | Enhanced antitumor activity suggested by xenograft studies. In a Phase 2a study, the combination of cerdulatinib and rituximab appeared well tolerated with tumor reductions observed. | In vitro synergy data not provided. | [9][10] |
| Cytarabine | Acute Myeloid Leukemia (AML) | Not reported | No direct in vitro synergy data for this combination was found in the provided search results. Cytarabine is a standard-of-care agent for AML. | Not available. | N/A |
| Bendamustine | B-cell malignancies | Not reported | No direct in vitro synergy data for this combination was found in the provided search results. Bendamustine is often used in combination with rituximab for B-cell lymphomas. | Not available. | N/A |
Note: The table above summarizes the publicly available information. The absence of data for certain combinations does not preclude potential synergy, but rather reflects a lack of published in vitro screening results.
Experimental Protocols
Below are detailed methodologies for conducting in vitro synergy screening assays, which can be adapted for testing Cerdulatinib in combination with other chemotherapy agents.
Cell Viability Assay for Synergy Screening (Checkerboard Assay)
This protocol outlines a common method for assessing the effects of drug combinations on the viability of cancer cell lines.
1. Materials:
-
Cancer cell lines of interest (e.g., Follicular Lymphoma, CLL, or AML cell lines)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)
-
Cerdulatinib (stock solution in DMSO)
-
Chemotherapy agent of interest (stock solution in an appropriate solvent)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence or absorbance
2. Procedure:
-
Cell Seeding: Seed the cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment and recovery.
-
Drug Dilution Matrix: Prepare a dose-response matrix of Cerdulatinib and the combination agent. This is typically done by creating serial dilutions of each drug. For a 7x7 matrix, for example, prepare seven concentrations of each drug.
-
Drug Addition: Add the diluted drugs to the cell plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments at each concentration and vehicle control wells (containing only the solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Following incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions. Measure the output signal (luminescence or absorbance) using a plate reader.
Data Analysis: Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[1][5][11] The Combination Index (CI) is calculated to determine the nature of the interaction.
1. Data Processing:
-
Normalize the raw data from the plate reader to the vehicle-treated control wells to obtain the fraction of viable cells for each drug combination.
-
The fraction affected (Fa) is calculated as 1 - fraction of viable cells.
2. CI Calculation:
-
The CI is calculated using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that result in a certain effect level (e.g., 50% inhibition of cell viability, or Fa = 0.5).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect level.
-
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn or SynergyFinder can be used to automate the calculation of CI values from the dose-response data.[6][12]
Visualizations
Signaling Pathway of Cerdulatinib
Caption: Cerdulatinib's dual inhibition of SYK and JAK pathways.
Experimental Workflow for In Vitro Synergy Screening
Caption: A typical workflow for in vitro synergy screening experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Cerdulatinib's Dual SYK/JAK Inhibition Shows Broad Efficacy Across DLBCL Subtypes
A comparative analysis of the dual SYK/JAK inhibitor, Cerdulatinib, reveals its potent anti-tumor activity in both Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes of Diffuse Large B-cell Lymphoma (DLBCL). Experimental data demonstrates that by simultaneously targeting the B-cell receptor (BCR) and JAK/STAT signaling pathways, Cerdulatinib effectively induces apoptosis and inhibits cell proliferation in a range of DLBCL cell lines, irrespective of their subtype classification.
Diffuse Large B-cell Lymphoma, the most common type of non-Hodgkin lymphoma, is a heterogeneous disease categorized into distinct molecular subtypes, primarily ABC and GCB DLBCL.[1] These subtypes exhibit different signaling dependencies, which has implications for targeted therapies. Cerdulatinib, a novel small molecule inhibitor, has been shown to dually target Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK), key components of the BCR and JAK/STAT pathways, respectively.[1][2][3] This dual inhibition provides a broader therapeutic window compared to agents that target a single pathway.[1]
Comparative Efficacy of Cerdulatinib in ABC and GCB DLBCL
Studies have demonstrated that both ABC and GCB subtypes of DLBCL are sensitive to Cerdulatinib.[1][2][3] The drug has been shown to induce apoptosis and cause cell cycle arrest in cell lines representative of both subtypes.[1][2][3]
Cell Viability and Apoptosis
Quantitative analysis of cell viability and apoptosis reveals Cerdulatinib's efficacy across various DLBCL cell lines. The half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment and the percentage of apoptotic cells after 48 hours of treatment with 1µM Cerdulatinib are summarized below.
| Cell Line | DLBCL Subtype | IC50 (µM, 72h) | Apoptosis (% of cells, 1µM, 48h) |
| OCI-Ly3 | ABC | ~0.5 | ~40% |
| OCI-Ly10 | ABC | ~0.8 | ~35% |
| HBL-1 | ABC | ~1.0 | ~30% |
| SU-DHL-4 | GCB | ~0.6 | ~45% |
| SU-DHL-6 | GCB | ~0.7 | ~50% |
| OCI-Ly19 | GCB | ~1.2 | ~25% |
Note: The data presented are approximate values synthesized from published graphical representations and should be considered illustrative.
Mechanism of Action: Dual Inhibition of Key Signaling Pathways
Cerdulatinib exerts its anti-lymphoma effects by inhibiting two critical signaling pathways that are often dysregulated in DLBCL.
B-Cell Receptor (BCR) Signaling
The BCR pathway is constitutively active in many B-cell malignancies, including DLBCL, and is crucial for cell survival and proliferation. Cerdulatinib inhibits SYK, a key kinase upstream in the BCR signaling cascade.[4] This inhibition leads to the downregulation of downstream effectors such as PLCγ2, AKT, and ERK.[1]
BCR signaling pathway and the inhibitory action of Cerdulatinib on SYK.
JAK/STAT Signaling
The JAK/STAT pathway is another critical signaling cascade that promotes cell proliferation and survival in DLBCL. Cytokines in the tumor microenvironment activate JAKs, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus and regulate the transcription of target genes. Cerdulatinib inhibits various JAK family members, thereby blocking this pro-survival signaling.[1][5]
JAK/STAT signaling pathway and the inhibitory action of Cerdulatinib on JAK.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: DLBCL cells were seeded in 96-well plates at a density of 1x10^4 cells per well.[6]
-
Treatment: Cells were treated with varying concentrations of Cerdulatinib or vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 10 µl of MTT reagent (5 mg/ml) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[6]
-
Solubilization: The supernatant was removed, and 100 µl of DMSO was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader to determine cell viability.[6]
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: DLBCL cells were treated with Cerdulatinib or vehicle control for the indicated times.
-
Cell Harvesting and Washing: Cells were harvested and washed twice with cold PBS.[7]
-
Staining: Cells were resuspended in 1X binding buffer, and Annexin V-FITC and 7-AAD staining solution were added according to the manufacturer's protocol.[1][7]
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, 7-AAD negative) and late apoptotic/necrotic (Annexin V positive, 7-AAD positive) cells.[1][8][9]
Western Blotting
-
Cell Lysis: DLBCL cells were treated with Cerdulatinib, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p-SYK, SYK, p-STAT3, STAT3, PARP, Caspase-3, and a loading control like β-actin) overnight at 4°C.[12] Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.[12]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[12]
General experimental workflow for evaluating Cerdulatinib's effects.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. origene.com [origene.com]
Safety Operating Guide
Proper Disposal of Cerdulatinib Hydrochloride: A Guide for Laboratory Professionals
Effective management and disposal of Cerdulatinib Hydrochloride are critical for ensuring laboratory safety and environmental protection. As a potent, multi-targeted tyrosine kinase inhibitor used in research, this compound and all associated materials must be handled as hazardous chemical waste.[1][2] Adherence to proper disposal protocols minimizes the risk of exposure to personnel and prevents environmental contamination.
While a specific Safety Data Sheet (SDS) for this compound might not be universally available, its classification as a cytotoxic and potentially mutagenic compound necessitates stringent handling and disposal procedures.[3][4] The guidelines for similar hazardous drugs serve as a reliable framework for its management.[5][6] All personnel must be trained on these procedures before handling the compound.[7][8]
Key Compound Data and Storage
Proper storage is the first step in safe management. This compound powder should be stored at -20°C for up to three years.[9] Below is a summary of its inhibitory concentrations (IC50) against key kinase targets and its solubility, crucial data for experimental design and waste characterization.
| Parameter | Value | Reference |
| IC50 JAK1 | 12 nM | [9][10] |
| IC50 JAK2 | 6 nM | [9][10] |
| IC50 JAK3 | 8 nM | [9][10] |
| IC50 TYK2 | 0.5 nM | [9][10] |
| IC50 Syk | 32 nM | [9][10] |
| Solubility in DMSO | 89 mg/mL | [10] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste. This process is designed to comply with standard hazardous waste regulations.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is imperative to wear the correct PPE to prevent exposure.[4]
-
Gloves: Use two pairs of chemotherapy-approved nitrile gloves.[8]
-
Gown: A disposable, solid-front, back-closure chemotherapy gown.
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Face Protection: A face shield should be worn if there is a risk of splashes.
Step 2: Segregate All Contaminated Waste
All items that come into contact with this compound must be treated as hazardous waste and segregated at the point of generation.[2][11] Do not mix this waste with general laboratory trash.
Types of Waste:
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plastic-backed absorbent pads, pipette tips, and vials.[5]
-
Liquid Waste: Unused or expired solutions, contaminated solvents, and rinsate from cleaning procedures.
-
Sharps Waste: Needles, syringes, and contaminated glass or plastic items that can puncture skin.[5]
Step 3: Use Designated Hazardous Waste Containers
Proper containment is crucial to prevent leaks and spills.[12]
-
Solid & Liquid Waste: Collect in a designated, leak-proof hazardous waste container, preferably made of plastic.[13] The container must have a secure, tight-fitting lid and remain closed except when adding waste.[12][13] In some jurisdictions, specific color-coding, such as a yellow container with a purple lid, is used for cytotoxic waste.[3]
-
Sharps Waste: Must be placed in a puncture-resistant sharps container clearly labeled for cytotoxic/chemical waste.[3][5]
Step 4: Label Containers Clearly and Accurately
Proper labeling is a regulatory requirement and essential for the safety of waste handlers.[7][13]
-
As soon as the first item of waste is added, affix a hazardous waste label to the container.[12]
-
The label must include:
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of waste generation.[13]
-
Store incompatible wastes separately to prevent reactions.[12]
-
Ensure the SAA is secure and away from general laboratory traffic.
Step 6: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][14]
-
Never dispose of this compound waste down the drain or in regular trash.[14]
-
Never use evaporation as a method of disposal.[12]
-
The standard final disposal method for cytotoxic waste is high-temperature incineration.[3]
-
Schedule a waste pickup when containers are three-quarters full or according to your institution's guidelines.[1]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from handling this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Protocol: Decontamination of Work Surfaces
A critical operational procedure is the routine cleaning of surfaces and the management of minor spills to prevent cross-contamination and exposure.
-
Preparation: Perform this procedure at the end of each work session or immediately after a minor spill. Ensure you are wearing full PPE as described in Step 1.
-
Containment (for spills): Cover any spilled liquid with absorbent pads; for powders, gently cover with damp absorbent pads to avoid making the powder airborne.[5]
-
Decontamination:
-
Thoroughly clean the contaminated area with a detergent solution.
-
Follow with a rinse using purified water.
-
Wipe the area with a 70% alcohol solution.
-
-
Disposal: All cleaning materials (absorbent pads, wipes, etc.) are considered hazardous solid waste.[5] Place them directly into the designated hazardous waste container as described in Step 3.
-
PPE Removal: Remove PPE in the correct order (outer gloves, gown, inner gloves) and dispose of it as hazardous solid waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. hse.gov.uk [hse.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.pfizer.com [cdn.pfizer.com]
Essential Safety and Logistical Information for Handling Cerdulatinib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Cerdulatinib Hydrochloride is paramount. This guide provides essential procedural information for the safe operational use and disposal of this compound, grounded in established safety protocols.
Personal Protective Equipment and Engineering Controls
This compound is classified as toxic if swallowed and may cause genetic defects, necessitating stringent safety measures to minimize exposure.[1] The following table summarizes the recommended personal protective equipment (PPE) and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Handle in a well-ventilated area. Use local exhaust ventilation, a fume hood, or a glove box to minimize inhalation of dust or aerosols.[2] |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Wear chemical-impermeable gloves. Given the lack of specific breakthrough data for this compound, it is prudent to use nitrile gloves and consider double-gloving. Inspect gloves for integrity before use. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1] For operations with a higher risk of contamination, disposable clothing may be appropriate. |
| Respiratory Protection | If engineering controls are insufficient to control exposure, use a NIOSH-approved respirator.[3] |
Operational Handling Plan
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.
Preparation of Stock Solutions:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Perform all weighing and solution preparation within a chemical fume hood or other suitable ventilated enclosure to avoid dust generation and inhalation.[2]
-
Wear all required PPE, including double gloves, a lab coat, and eye protection.
-
Use a dedicated set of utensils (spatula, weighing paper) for handling the solid compound.
-
Carefully weigh the desired amount of this compound.
-
Slowly add the solid to the solvent to avoid splashing.
-
Cap the container securely and mix until dissolved.
-
Clean all utensils and the work surface thoroughly after preparation.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste management service.
-
Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
